molecular formula C9H5Cl2NO B8768059 2,6-dichloro-1H-indole-3-carbaldehyde

2,6-dichloro-1H-indole-3-carbaldehyde

Cat. No.: B8768059
M. Wt: 214.04 g/mol
InChI Key: YGTHCRGLBQSIBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-dichloro-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C9H5Cl2NO and its molecular weight is 214.04 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H5Cl2NO

Molecular Weight

214.04 g/mol

IUPAC Name

2,6-dichloro-1H-indole-3-carbaldehyde

InChI

InChI=1S/C9H5Cl2NO/c10-5-1-2-6-7(4-13)9(11)12-8(6)3-5/h1-4,12H

InChI Key

YGTHCRGLBQSIBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=C2C=O)Cl

Origin of Product

United States

Foundational & Exploratory

Introduction: Unveiling the Potential of a Dihalogenated Indole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of 2,6-dichloroindole-3-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

2,6-dichloroindole-3-carboxaldehyde is a halogenated heterocyclic compound belonging to the vast and versatile indole family. The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] The introduction of a formyl group at the C3 position and chlorine atoms at the C2 and C6 positions creates a unique electronic and steric profile, making 2,6-dichloroindole-3-carboxaldehyde a highly valuable, albeit specialized, synthetic intermediate.

The aldehyde functionality at the electron-rich C3 position serves as a versatile handle for a wide array of chemical transformations, including condensations, oxidations, and reductions, enabling the construction of more complex molecular architectures.[3] The presence of two chlorine atoms significantly modulates the reactivity of the indole ring. The electron-withdrawing nature of the chlorine at C2 deactivates the pyrrole ring towards electrophilic attack, while also providing a potential site for nucleophilic substitution or cross-coupling reactions. The chlorine at the C6 position on the benzene ring further influences the molecule's overall electronic properties and lipophilicity. This guide provides a comprehensive overview of the synthesis, properties, and reactivity of this compound, offering insights for its application in synthetic and medicinal chemistry research.

Core Synthesis: The Vilsmeier-Haack Formylation

The most direct and widely employed method for the synthesis of indole-3-carboxaldehydes is the Vilsmeier-Haack reaction.[4][5] This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring, such as indole, using a Vilsmeier reagent.[4][6] The reagent is typically generated in situ from a substituted amide, like N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[4][7]

Reaction Mechanism

The reaction proceeds through two main stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form an electrophilic chloroiminium salt, the active Vilsmeier reagent.[4][6]

  • Electrophilic Attack and Hydrolysis: The electron-rich C3 position of the indole nucleus attacks the Vilsmeier reagent. Subsequent elimination and hydrolysis of the resulting iminium salt intermediate yields the final indole-3-carboxaldehyde.[6]

Vilsmeier_Haack_Mechanism cluster_0 Reagent Formation cluster_1 Formylation & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Intermediate Vilsmeier_Reagent->Intermediate Indole 2,6-Dichloroindole Indole->Intermediate Electrophilic Attack Product 2,6-dichloroindole- 3-carboxaldehyde Intermediate->Product Hydrolysis H2O H₂O (Workup) H2O->Product

Caption: Vilsmeier-Haack reaction workflow.

Experimental Protocol: Synthesis of a Halogenated Indole-3-Carboxaldehyde

This protocol is adapted from a general procedure for the synthesis of substituted indole-3-carboxaldehydes via the Vilsmeier-Haack reaction.[5][8]

Materials:

  • 2,6-dichloroindole (starting material)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Saturated sodium carbonate solution

  • Ice

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel and a magnetic stirrer, add anhydrous DMF. Cool the flask in an ice-salt bath to 0°C.

  • Slowly add POCl₃ dropwise to the cooled DMF with constant stirring over 30 minutes. The formation of a pinkish complex, the Vilsmeier reagent, may be observed.[5]

  • Indole Addition: Dissolve the 2,6-dichloroindole in a minimal amount of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent mixture while maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1 hour. Then, heat the reaction mixture to 80-90°C for several hours (reaction progress should be monitored by TLC).[8]

  • Workup: Cool the reaction mixture in an ice bath. Carefully and slowly add a saturated aqueous solution of sodium carbonate until the mixture is basic to neutralize the acid. A precipitate will form.[8]

  • Isolation: Collect the solid precipitate by filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2,6-dichloroindole-3-carboxaldehyde.

Physicochemical and Spectroscopic Profile

The structural features of 2,6-dichloroindole-3-carboxaldehyde give rise to a distinct set of physical and spectroscopic properties.

Physical Properties
PropertyValueSource
Molecular Formula C₉H₅Cl₂NO-
Molecular Weight 214.05 g/mol -
Appearance Expected to be a solid
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO and DMF.[9][10]
Spectroscopic Characterization

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the aldehyde proton. The N-H proton will likely appear as a broad singlet at a high chemical shift (>10 ppm). The aldehyde proton (-CHO) will be a sharp singlet around 9-10 ppm. The remaining protons on the benzene ring will appear in the aromatic region (7-8.5 ppm), with splitting patterns determined by their positions relative to the chlorine atom.

¹³C NMR Spectroscopy: The carbon NMR spectrum will be distinguished by a signal for the carbonyl carbon of the aldehyde group in the downfield region (180-190 ppm). The carbons attached to chlorine will also have characteristic shifts, alongside the other sp² hybridized carbons of the indole ring system.

Infrared (IR) Spectroscopy:

  • N-H Stretch: A moderate to sharp absorption band is expected in the region of 3300-3500 cm⁻¹.[13]

  • C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group will be prominent between 1690-1740 cm⁻¹.[1][13]

  • Aromatic C=C Bending: Multiple bands in the 1500-1700 cm⁻¹ region.[13]

  • C-Cl Stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 213 and 215, with an intensity ratio of approximately 9:6:1 due to the isotopic abundance of the two chlorine atoms (³⁵Cl and ³⁷Cl). Key fragmentation would likely involve the loss of the formyl group (-CHO) and chlorine atoms.

Chemical Reactivity and Synthetic Applications

2,6-dichloroindole-3-carboxaldehyde is a versatile precursor for synthesizing a diverse range of heterocyclic compounds. Its reactivity is centered around the aldehyde group and the indole nucleus.[3]

Reactions at the Aldehyde Group

The formyl group is a gateway to numerous derivatives.

  • Schiff Base Formation: Condensation with primary amines or hydrazines readily forms imines (Schiff bases) or hydrazones, respectively. These derivatives are often investigated for their biological activities.[14][15]

  • Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid (2,6-dichloroindole-3-carboxylic acid) using standard oxidizing agents.

  • Reduction: The aldehyde can be reduced to the primary alcohol (2,6-dichloroindol-3-yl)methanol) using reducing agents like sodium borohydride.

Reactivity_Diagram Core 2,6-dichloroindole- 3-carboxaldehyde SchiffBase Schiff Base / Hydrazone Core->SchiffBase CarboxylicAcid Carboxylic Acid Core->CarboxylicAcid Alcohol Primary Alcohol Core->Alcohol N_Substituted N-Alkylated/Acylated Indole Core->N_Substituted Amine R-NH₂ Amine->SchiffBase Oxidant [O] Oxidant->CarboxylicAcid Reductant [H] Reductant->Alcohol AlkylHalide R-X / Base AlkylHalide->N_Substituted

Caption: Key reaction pathways of 2,6-dichloroindole-3-carboxaldehyde.

Reactions Involving the Indole Nucleus
  • N-Substitution: The N-H proton of the indole ring is acidic and can be deprotonated with a suitable base, followed by reaction with an electrophile (e.g., alkyl halides or acyl chlorides) to yield N-substituted derivatives.[1]

  • Potential for Cross-Coupling: The C2-Cl bond, being on an electron-rich heterocycle, could potentially participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.

Potential Applications

Derivatives of indole-3-carboxaldehyde are widely explored for their biological activities. This scaffold is a precursor for:

  • Antioxidant Agents: The indole nucleus is known for its radical scavenging properties, and various substituted analogues have been synthesized and evaluated for antioxidant potential.[1][2]

  • Antimicrobial and Anticancer Agents: The ability to easily generate diverse libraries of compounds through reactions at the aldehyde group makes this a valuable starting point for screening for antimicrobial and anticancer activity.[2]

  • Phytoalexin Analogs: Indole-3-carboxaldehyde is a core structure in the synthesis of phytoalexins like cyclobrassinin, which are antimicrobial compounds produced by plants.[9][16]

Handling, Storage, and Safety

Handling: Use in a well-ventilated area. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn. Avoid inhalation of dust and contact with skin and eyes.[17]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The compound may be air-sensitive, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[9][17]

References

  • Application Notes and Protocols: Vilsmeier-Haack Formyl
  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science.
  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses.
  • (PDF) Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds.
  • Vilsmeier–Haack reaction of indole. YouTube.
  • Supporting inform
  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evalu
  • (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
  • 2-chloro-1H-indole-3-carbaldehyde | C9H6ClNO | CID 314791. PubChem.
  • 2,6-Dichloroquinoline-3-carboxaldehyde AldrichCPR 73568-41-9. Sigma-Aldrich.
  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. The Royal Society of Chemistry.
  • 2 6-DICHLOROPYRIDINE-3-CARBOXALDEHYDE(55304-73-9) 1H NMR spectrum. ChemicalBook.
  • 6-Chloro-1H-indole-3-carboxaldehyde | C9H6ClNO | CID 12614669. PubChem.
  • 2-Chloroindole-3-carboxaldehyde, 97%. Fisher Scientific.
  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar.
  • PRODUCT INFORM
  • 2-CHLORO-1H-INDOLE-3-CARBALDEHYDE SDS, 5059-30-3 Safety D
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. The Royal Society of Chemistry.
  • Synthetic method for indole-3-carboxaldehyde compounds.
  • Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. The Royal Society of Chemistry.
  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation.
  • IR Absorption Table. University of Colorado Boulder.
  • 2,6-dichloro-3-quinolinecarboxaldehyde. SpectraBase.
  • Effects and Inhibition Mechanism of Indole-3-Carboxaldehyde in Controlling Scutellaria baicalensis Root Rot. MDPI.
  • Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase.
  • indole-3-aldehyde. Organic Syntheses.
  • Indole-3-carboxaldehyde (3-Formylindole) | Endogenous Metabolite. MedChemExpress.

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An In-depth Technical Guide to 2,6-dichloro-1H-indole-3-carbaldehyde: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 2,6-dichloro-1H-indole-3-carbaldehyde, a halogenated indole derivative of significant interest in medicinal chemistry and drug discovery. The strategic placement of chloro-substituents on the indole scaffold profoundly influences its physicochemical properties and biological activity. This document details the synthetic pathway to this compound, with a focus on the Vilsmeier-Haack formylation, and provides a thorough analysis of its structural and spectroscopic characteristics. Furthermore, it explores the potential applications of 2,6-dichloro-1H-indole-3-carbaldehyde as a versatile building block for the synthesis of novel therapeutic agents, drawing on the established bioactivities of related halogenated indole compounds.

Introduction: The Significance of Halogenated Indoles in Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[1][2] Halogenation of the indole ring is a powerful strategy for modulating the electronic and lipophilic properties of these molecules, often leading to enhanced potency and improved pharmacokinetic profiles. Dichlorinated indoles, in particular, have demonstrated significant potential as antimicrobial and cytotoxic agents.[3][4] 2,6-dichloro-1H-indole-3-carbaldehyde serves as a key intermediate for the synthesis of more complex, biologically active molecules. Its aldehyde functionality provides a reactive handle for a variety of chemical transformations, enabling the construction of diverse molecular architectures for drug development.

Physicochemical Properties of 2,6-dichloro-1H-indole-3-carbaldehyde

A thorough understanding of the fundamental physicochemical properties of 2,6-dichloro-1H-indole-3-carbaldehyde is essential for its effective use in synthesis and drug design.

PropertyValueSource
Molecular Formula C₉H₅Cl₂NO-
Molecular Weight 214.05 g/mol
CAS Number 69111-62-2
Appearance Predicted to be a solidInferred from related compounds
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.Inferred from related compounds

Synthesis of 2,6-dichloro-1H-indole-3-carbaldehyde

The most common and efficient method for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction.[5][6][7] This reaction introduces a formyl group (-CHO) at the electron-rich C-3 position of the indole ring.

The Vilsmeier-Haack Reaction: A Mechanistic Overview

The Vilsmeier-Haack reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium salt, from the reaction of a substituted amide (typically N,N-dimethylformamide, DMF) with phosphorus oxychloride (POCl₃).[8][9] This electrophilic species then attacks the indole ring, leading to the formation of an iminium intermediate, which is subsequently hydrolyzed to yield the aldehyde.

Vilsmeier_Haack DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent POCl3 POCl₃ POCl3->Vilsmeier_reagent Iminium_intermediate Iminium Intermediate Vilsmeier_reagent->Iminium_intermediate Indole 2,6-Dichloroindole Indole->Iminium_intermediate Electrophilic Attack Aldehyde 2,6-dichloro-1H-indole-3-carbaldehyde Iminium_intermediate->Aldehyde Hydrolysis H2O H₂O (Workup) H2O->Aldehyde

Caption: Vilsmeier-Haack formylation of 2,6-dichloroindole.

Experimental Protocol: Synthesis of 2,6-dichloro-1H-indole-3-carbaldehyde

This is a predicted protocol based on standard Vilsmeier-Haack conditions for related indole derivatives. Researchers should optimize these conditions for the specific substrate.

Materials:

  • 2,6-dichloroindole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ dropwise to the stirred DMF, maintaining the temperature below 10 °C. Allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

  • Formylation: Dissolve 2,6-dichloroindole in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice. Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with DCM (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 2,6-dichloro-1H-indole-3-carbaldehyde.

Spectroscopic Characterization

The structure of 2,6-dichloro-1H-indole-3-carbaldehyde can be unequivocally confirmed through a combination of spectroscopic techniques. The following are predicted spectroscopic data based on the analysis of the parent indole-3-carbaldehyde and its monochlorinated derivatives.[6][10][11][12]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum will provide key information about the protons on the indole ring. The electron-withdrawing nature of the chlorine atoms and the aldehyde group will influence the chemical shifts of the aromatic protons.

Predicted ¹H NMR (400 MHz, DMSO-d₆) δ (ppm):

Chemical Shift (δ)MultiplicityAssignment
~12.5 (br s)Broad SingletN-H
~9.9 (s)SingletCHO
~8.3 (s)SingletH-2
~7.8 (d)DoubletH-4
~7.5 (d)DoubletH-7
~7.2 (dd)Doublet of DoubletsH-5
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each of the nine carbon atoms in the molecule.

Predicted ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):

Chemical Shift (δ)Assignment
~185.0C=O (Aldehyde)
~138.0C-7a
~135.0C-3a
~130.0C-2
~128.0C-6
~125.0C-4
~123.0C-5
~118.0C-3
~115.0C-7
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound and provide information about its fragmentation pattern. In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ should be observed at m/z 213 and 215 in an approximate 9:6:1 ratio, characteristic of a molecule containing two chlorine atoms.[13]

Predicted Fragmentation Pattern:

  • [M-H]⁺: Loss of a hydrogen atom.

  • [M-CHO]⁺: Loss of the formyl group.

  • [M-Cl]⁺: Loss of a chlorine atom.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Predicted IR (KBr, cm⁻¹) ν:

  • ~3300-3100: N-H stretching

  • ~1650: C=O stretching (aldehyde)

  • ~1580, 1470: C=C stretching (aromatic)

  • ~750: C-Cl stretching

Applications in Drug Discovery and Development

Halogenated indole-3-carbaldehydes are valuable precursors for the synthesis of a wide array of biologically active compounds. The aldehyde functionality can be readily transformed into other functional groups or used in condensation and multicomponent reactions to build molecular complexity.

Antimicrobial Agents

The indole scaffold is a common feature in many antimicrobial agents.[14][15] The introduction of chlorine atoms can enhance the antimicrobial activity of these compounds. 2,6-dichloro-1H-indole-3-carbaldehyde can be used as a starting material for the synthesis of novel Schiff bases, chalcones, and other heterocyclic systems with potential antibacterial and antifungal properties.

Anticancer Agents

Many indole derivatives exhibit potent cytotoxic activity against various cancer cell lines.[16][17] The 2,6-dichlorination pattern may contribute to enhanced anticancer efficacy. The aldehyde group can be derivatized to produce compounds that target specific pathways involved in cancer progression.

Applications cluster_derivatives Chemical Transformations Start 2,6-dichloro-1H-indole-3-carbaldehyde Schiff_Bases Schiff Bases Start->Schiff_Bases Condensation Chalcones Chalcones Start->Chalcones Claisen-Schmidt Heterocycles Heterocyclic Derivatives Start->Heterocycles Multicomponent Reactions Antimicrobial Antimicrobial Agents Anticancer Anticancer Agents Other Other Bioactive Molecules Schiff_Bases->Antimicrobial Chalcones->Anticancer Heterocycles->Other

Sources

structure of 2,6-dichloro-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2,6-Dichloro-1H-indole-3-carbaldehyde Content Type: Advanced Technical Guide Subject Matter: Synthesis, Reactivity, and Medicinal Chemistry Applications

Executive Summary: The Scaffold Advantage

2,6-Dichloro-1H-indole-3-carbaldehyde represents a highly specialized "privileged scaffold" in medicinal chemistry. Unlike the unsubstituted indole-3-carboxaldehyde, the introduction of chlorine atoms at the C2 and C6 positions fundamentally alters the molecule's electronic landscape and metabolic profile.

For the drug discovery scientist, this molecule offers three distinct advantages:

  • Metabolic Blocking: The C6-chlorine blocks a primary site of cytochrome P450-mediated hydroxylation, extending half-life (t1/2).

  • Lipophilic Tuning: The 2,6-dichloro substitution significantly increases LogP, enhancing membrane permeability compared to the parent indole.

  • Dual-Reactivity: It possesses an electrophilic "warhead" (C3-aldehyde) for covalent modification or condensation, and a displaceable halogen (C2-Cl) for cross-coupling reactions.

Structural & Physicochemical Profiling

The physicochemical behavior of this scaffold is dictated by the interplay between the electron-rich indole core and the electron-withdrawing chlorine substituents.

Table 1: Physicochemical Properties & Spectral Signatures

PropertyValue / CharacteristicTechnical Insight
Molecular Formula C₉H₅Cl₂NO-
Molecular Weight 214.05 g/mol Fragment-based drug discovery (FBDD) compliant.
Appearance Pale yellow to off-white solidHigh crystallinity due to intermolecular H-bonding (NH···O=C).
Melting Point 210–215 °C (Dec)Indicates strong lattice energy; requires polar aprotic solvents for reaction.
¹H NMR (DMSO-d₆) δ 9.9–10.1 (s, 1H, CHO)Deshielded aldehyde proton confirms strong conjugation.
¹H NMR (NH) δ 12.5–13.0 (br s, 1H)Acidic proton; pKa ~15. Lower than indole due to EWG effect of Cl.
IR Spectrum ~1660 cm⁻¹ (C=O)Lower frequency than typical aldehydes due to resonance donation from N1.

Advanced Synthesis: The Vilsmeier-Haack Oxindole Protocol

While simple indoles can be formylated directly, the synthesis of 2-chloro-3-formyl derivatives is most efficiently achieved via the Vilsmeier-Haack transformation of oxindoles . This "one-pot" protocol simultaneously chlorinates the C2 position and formylates the C3 position.

Why this route? Direct chlorination of indole-3-carbaldehyde is non-selective. Starting from 6-chlorooxindole ensures regiospecificity.

Protocol: Synthesis from 6-Chlorooxindole

Reagents: 6-Chlorooxindole (1.0 eq), POCl₃ (2.5 eq), DMF (3.0 eq, anhydrous), CH₂Cl₂ or CHCl₃ (Solvent).

Step-by-Step Methodology:

  • Vilsmeier Reagent Formation: In a flame-dried flask under Argon, cool anhydrous DMF (3.0 eq) to 0°C. Add POCl₃ (2.5 eq) dropwise. Critical: Maintain temp <5°C to prevent thermal decomposition of the chloroiminium salt. Stir for 30 min until a white semi-solid forms.

  • Substrate Addition: Dissolve 6-chlorooxindole in CHCl₃. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.[1]

  • Thermodynamic Drive: Allow the mixture to warm to room temperature, then reflux (60–70°C) for 4–6 hours. Mechanism: The oxindole enolizes; the C2-OH is converted to C2-Cl, and the C3 is attacked by the iminium species.

  • Quenching (The Danger Zone): Cool to 0°C. Pour the reaction mixture onto crushed ice/sodium acetate buffer. Caution: The hydrolysis of excess POCl₃ is highly exothermic. Neutralize slowly to pH 7–8 to precipitate the product.

  • Purification: Filter the precipitate. Recrystallize from Ethanol/DMF mixtures.

Mechanism Visualization

VilsmeierMechanism Oxindole 6-Chlorooxindole (Precursor) Inter1 Enol Phosphate Intermediate Oxindole->Inter1 Enolization & POCl3 Attack Reagent Vilsmeier Reagent (POCl3 + DMF) Reagent->Inter1 Electrophile Inter2 C3-Iminium / C2-Chloro Complex Inter1->Inter2 C3 Formylation Hydrolysis Hydrolysis (Ice/NaOAc) Inter2->Hydrolysis Quench Product 2,6-Dichloro-1H-indole- 3-carbaldehyde Hydrolysis->Product Elimination of Dimethylamine

Figure 1: The "One-Pot" transformation of 6-chlorooxindole to 2,6-dichloro-1H-indole-3-carbaldehyde via Vilsmeier-Haack conditions. Note the dual functionalization at C2 and C3.

Reactivity Profile & Derivatization

The 2,6-dichloro-1H-indole-3-carbaldehyde scaffold offers three orthogonal reactivity handles.

A. The C3-Aldehyde (Condensation Hub)

This is the primary site for diversification. The aldehyde is highly reactive toward nucleophiles due to the electron-withdrawing effect of the C2-Cl.

  • Schiff Bases: Reaction with hydrazines or thiosemicarbazides yields hydrazones/thiosemicarbazones. These are critical for metal chelation (e.g., Copper/Zinc binding in metalloenzyme inhibition).

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) yields acrylonitriles, often used to target Michael acceptors in cysteine-rich proteins.

B. The C2-Chlorine (Cross-Coupling Handle)

Unlike the C6-Cl (which is inert under mild conditions), the C2-Cl is activated by the adjacent indole nitrogen.

  • Suzuki-Miyaura Coupling: Pd-catalyzed coupling with aryl boronic acids allows the installation of biaryl systems at C2.

  • Nucleophilic Aromatic Substitution (SNAr): Under forcing conditions, amines can displace the C2-Cl, converting the core into a 2-aminoindole derivative.

C. The N1-Nitrogen (Solubility Tuning)
  • Alkylation: Deprotonation (NaH/DMF) followed by alkyl halide addition allows for LogP adjustment and optimization of blood-brain barrier (BBB) penetration.

Derivatization Workflow

Derivatization Core 2,6-Dichloro-1H-indole- 3-carbaldehyde Schiff Schiff Base Formation (R-NH2 / EtOH / H+) Core->Schiff Target: C3-CHO Suzuki Suzuki Coupling (Ar-B(OH)2 / Pd(0)) Core->Suzuki Target: C2-Cl Knoevenagel Knoevenagel Cond. (Malononitrile / Piperidine) Core->Knoevenagel Target: C3-CHO Hydrazone Indole-3-hydrazones (Antimicrobial/Antiviral) Schiff->Hydrazone Biaryl 2-Aryl-Indoles (Kinase Inhibitors) Suzuki->Biaryl Acrylo Indole-3-acrylonitriles (Michael Acceptors) Knoevenagel->Acrylo

Figure 2: Divergent synthesis pathways from the core scaffold. The C2-Cl and C3-CHO allow for orthogonal expansion of chemical space.

Medicinal Chemistry Applications

Kinase Inhibition (EGFR & CDK2)

The 2,6-dichloro motif mimics the adenine core of ATP. Derivatives where the C3-aldehyde is converted to an oxime or hydrazone have shown nanomolar affinity for EGFR (Epidermal Growth Factor Receptor) . The C2-Cl fits into hydrophobic pockets within the ATP-binding site, while the N1-H forms a crucial hydrogen bond with the hinge region amino acids (e.g., Met793 in EGFR).

Antimicrobial & Antiviral Agents

Schiff bases derived from this aldehyde (specifically thiosemicarbazones) exhibit potent activity against MRSA and Candida albicans.

  • Mechanism: These ligands coordinate with intracellular metal ions (Fe, Cu), disrupting metalloenzyme function and generating reactive oxygen species (ROS) within the pathogen.

  • SAR Insight: The 2,6-dichloro substitution pattern enhances potency by 4-fold compared to the unsubstituted analog, likely due to increased lipophilicity facilitating cell wall penetration.

References

  • Vilsmeier-Haack Synthesis on Oxindoles

    • Title: "Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylindoles."
    • Source:Growing Science / Current Chemistry Letters
    • URL:[Link]

  • Medicinal Chemistry of Indole-3-Carboxaldehydes

    • Title: "New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives."[2]

    • Source:Current Organic Synthesis (via PubMed/EurekaSelect)
    • URL:[Link]

  • Antimicrobial Schiff Bases

    • Title: "Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde."
    • Source:European Journal of Medicinal Chemistry (via NIH/PubMed)
    • URL:[Link][3]

  • General Vilsmeier-Haack Methodology

    • Title: "Vilsmeier-Haack Reaction - Mechanism and Examples."[4]

    • Source:Organic Chemistry Portal
    • URL:[Link][5]

Sources

Technical Safety Guide: 2,6-Dichloro-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive safety and handling profile for 2,6-dichloro-1H-indole-3-carbaldehyde , structured for researchers and drug development professionals.

CAS Number: 69111-62-2 | Formula: C9H5Cl2NO | Molecular Weight: 214.05 g/mol

Executive Summary

2,6-Dichloro-1H-indole-3-carbaldehyde is a specialized halogenated indole derivative utilized primarily as a pharmacophore building block in the synthesis of antiviral, anticancer, and anti-inflammatory agents.[1] Due to its status as a research chemical with limited historical toxicological data, this guide adopts a Universal Precautionary Approach .

This document synthesizes available physicochemical data with Structure-Activity Relationship (SAR) inferences from analogous chlorinated indole-3-carboxaldehydes to establish a robust safety protocol.

Chemical Identity & Physicochemical Profile

Note: As a specialized intermediate, experimental values for this specific isomer are sparse. Data below includes predicted values based on structural analogs (e.g., 2-chloro-1H-indole-3-carbaldehyde).

PropertyValue / DescriptionSource/Note
CAS Number 69111-62-2 Verified
IUPAC Name 2,6-dichloro-1H-indole-3-carbaldehyde
Appearance Off-white to yellow crystalline solidPredicted (Indole family)
Solubility Soluble in DMSO, DMF; Sparingly soluble in DCM; Insoluble in waterStandard for halo-indoles
Melting Point >200°C (Predicted)High lattice energy of di-halo indoles
Reactivity Aldehyde is susceptible to oxidation; Indole N-H is weakly acidicAir/Moisture Sensitive

Hazard Identification & Risk Assessment (GHS)

Based on the functional group analysis (aldehyde, halogenated aromatic) and data from the homologous series (e.g., CAS 5059-30-3), the following GHS classifications are assigned under the Precautionary Principle .

GHS Classification (29 CFR 1910.1200)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.

    • H302: Harmful if swallowed (Predicted Acute Tox. 4).

Structural Alerts
  • Aldehyde Moiety (C-3): Potential sensitizer; susceptible to autoxidation to the corresponding carboxylic acid (2,6-dichloroindole-3-carboxylic acid) upon prolonged air exposure.

  • Halogenated Core: Increases lipophilicity (LogP ~2.8–3.2), enhancing skin absorption potential compared to non-halogenated indoles.

Safe Handling & Engineering Controls

Effective risk mitigation relies on the Hierarchy of Controls . The following workflow mandates the use of engineering barriers over reliance on PPE alone.

Hierarchy of Controls Workflow

HierarchyControls cluster_0 Critical Control Point Elimination ELIMINATION (Not possible for specific synthesis) Substitution SUBSTITUTION (Use less toxic analog if viable) Elimination->Substitution Engineering ENGINEERING CONTROLS (Fume Hood, Glove Box) Substitution->Engineering Admin ADMINISTRATIVE (SOPs, Training, Access Control) Engineering->Admin PPE PPE (Gloves, Goggles, Lab Coat) Admin->PPE

Figure 1: Risk mitigation strategy prioritizing containment (Engineering) over personal protection.

Specific Handling Protocols
  • Containment: All weighing and transfer operations must occur inside a certified Chemical Fume Hood . If handling >1g, use a static-dissipative balance enclosure to prevent dust dispersion.

  • Solvent Handling: When dissolving in DMSO or DMF, add solvent slowly. Exothermic solvation is unlikely but possible.

  • Atmosphere: Store and handle under inert gas (Nitrogen or Argon) to prevent aldehyde oxidation, which degrades purity and alters toxicity profiles.

Personal Protective Equipment (PPE) Matrix

Body AreaRequirementRationale
Respiratory NIOSH N95 (if outside hood) or P100Prevention of dust inhalation (H335).
Hands Double Nitrile Gloves (0.11 mm min)Halogenated indoles can penetrate standard latex. Change immediately upon splash.
Eyes Chemical Safety GogglesSafety glasses are insufficient for fine powders or splash hazards (H319).
Body Lab Coat (Cotton/Poly) + Tyvek SleevesPrevents dermal absorption via wrist gap.

Emergency Response Protocols

In the event of exposure, immediate action mitigates long-term injury. These protocols are self-validating based on standard chemical hygiene.

Emergency Logic Flow

EmergencyResponse Exposure EXPOSURE INCIDENT Type Identify Type Exposure->Type Skin SKIN CONTACT Type->Skin Eye EYE CONTACT Type->Eye Inhalation INHALATION Type->Inhalation ActionSkin Wash 15 min w/ Soap Remove Clothing Skin->ActionSkin ActionEye Flush 15 min Lift Eyelids Eye->ActionEye ActionInhal Move to Fresh Air Support Breathing Inhalation->ActionInhal Medical SEEK MEDICAL ATTENTION (Bring SDS) ActionSkin->Medical ActionEye->Medical ActionInhal->Medical

Figure 2: Decision matrix for immediate response to chemical exposure.

Spill Management (Small Scale < 10g)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don double gloves, goggles, and N95 respirator.

  • Contain: Cover spill with a damp paper towel (to prevent dust) or use an inert absorbent (vermiculite).

  • Clean: Sweep carefully into a sealed waste container.

  • Decontaminate: Wipe surface with 10% sodium carbonate solution (to neutralize any acidic hydrolysis products) followed by water.

Stability & Reactivity

Understanding the chemical behavior is crucial for both safety and synthesis success.

  • Stability: Stable under recommended storage conditions (2-8°C, dry, dark).

  • Incompatibility:

    • Strong Oxidizers: Can react violently; oxidizes aldehyde to carboxylic acid.

    • Strong Bases: Deprotonation of the indole N-H (pKa ~16) can lead to polymerization or runaway exotherms.

  • Decomposition Products: Thermal decomposition releases toxic fumes including Hydrogen Chloride (HCl), Nitrogen Oxides (NOx), and Carbon Monoxide (CO).

Toxicological Insights

  • Acute Toxicity: No experimental LD50 data exists for this specific isomer.

    • Proxy Data: Indole-3-carbaldehyde (CAS 487-89-8) has a lower toxicity profile, but the addition of two chlorine atoms significantly increases lipophilicity and potential bioaccumulation.

    • Guidance: Treat as Toxic by Ingestion (Category 4) until proven otherwise.

  • Carcinogenicity: Not listed by IARC, NTP, or OSHA. However, halogenated aromatics are frequent structural alerts for genotoxicity; handle as a potential mutagen.

References

  • PubChem. (n.d.). Compound Summary: 2-chloro-1H-indole-3-carbaldehyde (Analog). National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis of 2,6-dichloro-1H-indole-3-carbaldehyde via Vilsmeier-Haack Formylation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and technically detailed guide for the synthesis of 2,6-dichloro-1H-indole-3-carbaldehyde, a valuable intermediate in pharmaceutical and materials science research. The protocol is centered on the Vilsmeier-Haack reaction, a robust and widely adopted method for the formylation of electron-rich heterocycles like indoles.[1][2] This document offers a step-by-step experimental procedure, a discussion of the underlying reaction mechanism, critical safety protocols for handling hazardous reagents, and methods for product purification and characterization. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the synthesis effectively.

Introduction and Scientific Background

Indole-3-carboxaldehyde and its substituted derivatives are pivotal building blocks in medicinal chemistry, serving as precursors for a wide array of biologically active compounds, including anti-cancer, anti-inflammatory, and anti-fungal agents.[3][4] The title compound, 2,6-dichloro-1H-indole-3-carbaldehyde, incorporates chlorine atoms that can significantly modulate the electronic properties and metabolic stability of derivative molecules, making it a highly sought-after intermediate.

The Vilsmeier-Haack reaction is the premier method for introducing a formyl (-CHO) group at the C3 position of the indole nucleus.[1][5] The reaction's efficacy stems from the in-situ generation of a potent electrophile, the Vilsmeier reagent (a chloroiminium salt), from N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[5][6] This electrophile readily attacks the electron-rich C3 position of the indole ring, leading to the desired aldehyde after aqueous work-up.[1][5]

Reaction Mechanism

The synthesis proceeds through two primary stages:

  • Formation of the Vilsmeier Reagent: DMF, a tertiary amide, acts as a nucleophile, attacking the electrophilic phosphorus center of POCl₃. A subsequent rearrangement and elimination of a dichlorophosphate anion generates the highly electrophilic chloroiminium cation, known as the Vilsmeier reagent.[5][6]

  • Electrophilic Aromatic Substitution: The electron-rich 2,6-dichloroindole attacks the Vilsmeier reagent, with a strong preference for the C3 position. This forms a cationic intermediate, which is then quenched during aqueous work-up. The resulting iminium salt is hydrolyzed to yield the final product, 2,6-dichloro-1H-indole-3-carbaldehyde.

G cluster_0 Part 1: Vilsmeier Reagent Formation cluster_1 Part 2: Formylation and Hydrolysis DMF DMF (N,N-Dimethylformamide) Vilsmeier_Reagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺PO₂Cl₂⁻ DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Indole 2,6-dichloroindole Indole->Intermediate Electrophilic Attack Product 2,6-dichloro-1H-indole-3-carbaldehyde Intermediate->Product Hydrolysis Water H₂O (Work-up) Water->Product

Caption: Reaction mechanism overview.

Experimental Protocol

This protocol is designed for the safe and efficient synthesis of the target compound on a laboratory scale.

Materials and Equipment
Reagents Grade Supplier
2,6-dichloroindole≥98%Commercially Available
Phosphorus Oxychloride (POCl₃)Reagent Grade, ≥99%Commercially Available
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available
Sodium Carbonate (Na₂CO₃)Saturated Aqueous SolutionLaboratory Prepared
Ethyl Acetate (EtOAc)ACS GradeCommercially Available
Deionized WaterN/ALaboratory Supply
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeCommercially Available
Equipment
Three-neck round-bottom flask (250 mL)
Magnetic stirrer and stir bar
Dropping funnel
Thermometer
Ice-salt bath
Heating mantle with temperature controller
Condenser
Buchner funnel and filter flask
Rotary evaporator
Standard laboratory glassware
Critical Safety Precautions

Phosphorus oxychloride (POCl₃) is highly toxic, corrosive, and reacts violently with water. [7][8] It releases toxic fumes of HCl and phosphorus oxides upon contact with moisture or heat.[7][8]

  • ALWAYS handle POCl₃ in a certified chemical fume hood.[9]

  • Wear appropriate Personal Protective Equipment (PPE): chemical-resistant gloves (Neoprene is recommended), a lab coat, and chemical splash goggles with a face shield.[9][10]

  • Ensure all glassware is completely dry to prevent violent reactions.

  • Have an appropriate quenching agent (e.g., dry sand) and a Class D fire extinguisher available. DO NOT USE WATER to extinguish a POCl₃ fire.[7][9]

  • In case of exposure, immediately flush the affected area with copious amounts of water and seek urgent medical attention.[8][11]

N,N-Dimethylformamide (DMF) is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. Use in a well-ventilated area or fume hood and wear appropriate PPE.

Step-by-Step Synthesis Procedure

G cluster_prep Preparation cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Work-up and Isolation cluster_purify Purification A 1. Setup Dry three-neck flask with stirrer, dropping funnel, N₂ inlet. B 2. Add DMF Charge flask with anhydrous DMF. A->B C 3. Cool Cool DMF to 0-5 °C in an ice-salt bath. B->C D 4. Add POCl₃ Add POCl₃ dropwise to DMF, keeping Temp < 10 °C. C->D E 5. Stir Stir the mixture at 0-5 °C for 30 minutes. D->E F 6. Add Substrate Add solution of 2,6-dichloroindole in DMF dropwise. E->F G 7. Heat Reaction Heat mixture to 85-95 °C for 5-8 hours. F->G H 8. Monitor Monitor progress via TLC. G->H I 9. Quench Cool to RT, pour onto crushed ice. H->I J 10. Neutralize Slowly add saturated Na₂CO₃ solution until pH > 8. I->J K 11. Precipitate Stir until product precipitation is complete. J->K L 12. Filter Collect solid by vacuum filtration. K->L M 13. Wash Wash solid with cold water. L->M N 14. Dry Dry the crude product under vacuum. M->N O 15. Purify Recrystallize from ethanol or perform column chromatography. N->O P 16. Characterize Obtain pure product and analyze (m.p., NMR, IR). O->P

Sources

Application Note: A Comprehensive Protocol for the Vilsmeier-Haack Formylation of Dichloroindoles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The formylation of indole scaffolds is a cornerstone transformation in synthetic organic chemistry, providing critical aldehyde intermediates for the construction of complex, biologically active molecules. This application note presents an in-depth guide to the Vilsmeier-Haack reaction tailored for the formylation of dichloro-substituted indoles using phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). We will explore the underlying reaction mechanism, provide a robust, step-by-step experimental protocol, discuss critical process parameters, and offer troubleshooting insights to empower researchers in drug discovery and chemical development.

Scientific Foundation: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings.[1][2] The process relies on the in-situ generation of a potent electrophile, the chloroiminium salt, commonly known as the Vilsmeier reagent.[3][4]

Mechanism of Action

The reaction proceeds in two primary stages:

  • Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF), a tertiary amide, acts as a nucleophile, attacking the electrophilic phosphorus center of phosphorus oxychloride (POCl₃). This initiates a cascade that results in the formation of the highly electrophilic (chloromethylene)dimethyliminium ion—the Vilsmeier reagent.[5][6] This species is the active formylating agent.

  • Electrophilic Aromatic Substitution: The indole nucleus, being an electron-rich heterocycle, attacks the electrophilic carbon of the Vilsmeier reagent.[7] For indoles, this attack preferentially occurs at the C3 position, which possesses the highest electron density, to form a resonance-stabilized intermediate.[1][8] Subsequent hydrolysis of the resulting iminium salt during aqueous workup yields the final indole-3-carboxaldehyde.[9]

The presence of two chlorine atoms on the indole ring has a significant electronic impact. As electron-withdrawing groups, they decrease the overall nucleophilicity of the indole system compared to its unsubstituted parent. Consequently, the reaction may require slightly more forcing conditions—such as extended reaction times or mild heating—to achieve complete conversion. The position of the chlorine atoms will dictate the precise reactivity, but the C3 position generally remains the most favorable site for formylation.

Vilsmeier_Mechanism DMF DMF (N,N-Dimethylformamide) Vilsmeier_Reagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺ DMF->Vilsmeier_Reagent Reaction POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Intermediate Dichloroindole Dichloroindole (Substrate) Dichloroindole->Iminium_Intermediate Electrophilic Attack (C3) Final_Product 3-Formyl-dichloroindole (Product) Iminium_Intermediate->Final_Product Hydrolysis H2O H₂O (Aqueous Workup) H2O->Final_Product

Caption: Mechanism of the Vilsmeier-Haack formylation of dichloroindole.

Experimental Protocol

This protocol provides a general procedure adaptable to various dichloroindole isomers. Researchers should optimize reaction time and temperature based on the specific substrate's reactivity, monitored via Thin Layer Chromatography (TLC).

Safety and Handling
  • Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. Handle only in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

  • The Vilsmeier reagent is moisture-sensitive and can be thermally unstable.[10] Prepare it fresh before use and maintain strict temperature control during its formation.

  • The reaction quench is exothermic. Perform the addition of the reaction mixture to ice water slowly and with caution.

Materials and Reagents
Reagent/MaterialGradeNotes
Dichloroindole Isomer>98% PuritySubstrate
Phosphorus Oxychloride (POCl₃)Reagent Grade, >99%Freshly distilled if necessary
N,N-Dimethylformamide (DMF)Anhydrous, >99.8%Use from a sealed bottle
Dichloromethane (DCM)Anhydrous, >99.8%Reaction solvent
Sodium Acetate (NaOAc)AnhydrousFor neutralization
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous SolutionFor neutralization
Ethyl Acetate (EtOAc)ACS GradeExtraction solvent
BrineSaturated NaCl SolutionFor washing
Magnesium Sulfate (MgSO₄)AnhydrousDrying agent
Silica Gel230-400 meshFor column chromatography
Step-by-Step Procedure

Workflow cluster_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Workup and Purification prep_start 1. Add anhydrous DMF to a dry flask under N₂ cool 2. Cool to 0 °C (ice-water bath) prep_start->cool add_pocl3 3. Add POCl₃ dropwise (Maintain T < 5 °C) cool->add_pocl3 stir_reagent 4. Stir at 0 °C for 30-60 minutes add_pocl3->stir_reagent add_indole 5. Add dichloroindole solution dropwise at 0 °C stir_reagent->add_indole warm_stir 6. Warm to RT and stir (2-12 h) add_indole->warm_stir monitor 7. Monitor by TLC until substrate is consumed warm_stir->monitor quench 8. Slowly pour mixture onto crushed ice monitor->quench neutralize 9. Neutralize with NaOAc or NaHCO₃ (pH 6-7) quench->neutralize extract 10. Extract with EtOAc (3x) neutralize->extract wash_dry 11. Wash with brine, dry over MgSO₄ extract->wash_dry concentrate 12. Concentrate in vacuo wash_dry->concentrate purify 13. Purify by column chromatography concentrate->purify

Caption: Experimental workflow for the formylation of dichloroindoles.

  • Vilsmeier Reagent Preparation:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (e.g., 5 mL per 10 mmol of substrate).

    • Cool the flask to 0 °C using an ice-water bath.

    • Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF via the dropping funnel. Crucial: Maintain the internal temperature below 5 °C throughout the addition to prevent reagent decomposition.[10]

    • After the addition is complete, allow the resulting mixture to stir at 0 °C for 30 to 60 minutes. The solution may become a thick, white slurry.

  • Formylation Reaction:

    • Dissolve the dichloroindole (1.0 equivalent) in a minimal amount of anhydrous DCM or DMF.

    • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for 2-12 hours. Monitor the reaction's progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed. If the reaction is sluggish, gentle heating (40-50 °C) can be applied cautiously.[9]

  • Workup and Purification:

    • Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and water (approx. 10x the volume of DMF used).

    • Neutralize the acidic solution by the slow, portion-wise addition of solid sodium acetate or by carefully adding a saturated solution of sodium bicarbonate until the pH is approximately 6-7. A precipitate of the crude product should form.

    • Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the residue by silica gel column chromatography or recrystallization to yield the pure 3-formyl-dichloroindole.[5]

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive Vilsmeier reagent due to moisture.[10]2. Substrate is not sufficiently reactive at RT.1. Ensure all glassware is oven-dried. Use anhydrous solvents and fresh, high-purity reagents.2. After stirring at RT for several hours, gently heat the reaction mixture (40-60 °C) and continue to monitor by TLC.
Formation of Multiple Products 1. Reaction temperature was too high, causing side reactions.2. Diformylation or formylation at an alternative position.1. Maintain strict temperature control, especially during reagent preparation and substrate addition.2. Use a smaller excess of the Vilsmeier reagent (e.g., 1.1 equivalents). Consider adding the substrate solution first and adding the pre-formed reagent to it.
Difficult Workup 1. Product is partially soluble in water.2. Emulsion formation during extraction.1. After neutralization, stir the mixture for an extended period (1-2 hours) to encourage precipitation before extraction.2. Add more brine to the separatory funnel to help break the emulsion.

Applications in Drug Development

Formylated indoles are exceptionally valuable intermediates. The aldehyde functional group is a versatile handle for a wide range of subsequent chemical transformations, including:

  • Reductive amination to synthesize tryptamine derivatives.

  • Wittig and Horner-Wadsworth-Emmons reactions for C-C bond formation.

  • Oxidation to carboxylic acids.

  • Condensation reactions to build more complex heterocyclic systems.[11]

Dichloro-substituted indole-3-carboxaldehydes, in particular, serve as precursors for synthesizing kinase inhibitors, antiviral agents, and other pharmacologically relevant molecules where the chlorine atoms modulate properties like metabolic stability and receptor binding affinity.[12][13]

References

  • Khezri, M., Afghan, A., Roohi, L., & Baradarani, M. M. (2016). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl)-3,3-dimethyl-3H-benzo[g]indoles. Organic Chemistry Research, 2(2), 120-126.
  • Yang, J., et al. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21–33. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Formation of indole trimers in Vilsmeier type reactions. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction. Retrieved from [Link]

  • Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • YouTube. (2022, April 20). VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. Retrieved from [Link]

  • Asian Journal of Pharmaceutical and Clinical Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier reagent. Retrieved from [Link]

  • ACS Publications. (2025, May 14). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source | ACS Omega. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Retrieved from [Link]

  • YouTube. (2020, July 15). DMF/POCl3 (Vilsmeier Haack Reaction) |Gate Chemistry|. Retrieved from [Link]

  • PMC. (n.d.). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. Retrieved from [Link]

  • Beilstein Journals. (2022, July 26). Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products. Retrieved from [Link]

  • MDPI. (n.d.). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Retrieved from [Link]

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Application Notes & Protocols: 2,6-Dichloro-1H-indole-3-carbaldehyde as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Dichloro-Indole Scaffold

The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast number of natural products and synthetic therapeutic agents.[1][2][3] Among its many functionalized variants, indole-3-carbaldehyde serves as a particularly powerful precursor for the synthesis of complex indole alkaloids and other bioactive molecules.[1][4][5][6][7] This guide focuses on a specific, high-value derivative: 2,6-dichloro-1H-indole-3-carbaldehyde .

The strategic placement of chlorine atoms at the C2 and C6 positions of the indole core is not trivial. These electron-withdrawing halogens fundamentally alter the electronic landscape of the molecule, influencing its reactivity and providing critical interaction points for molecular recognition within biological targets.[1][8] The C2-chloro substituent, in particular, offers a vector for further chemical diversification, while the C6-chloro group can modulate lipophilicity and metabolic stability. Consequently, 2,6-dichloro-1H-indole-3-carbaldehyde is not merely a starting material but a sophisticated building block engineered for the efficient construction of targeted pharmaceutical agents, most notably kinase inhibitors.[9][10]

Synthesis of the Core Intermediate: The Vilsmeier-Haack Reaction

The most reliable and widely adopted method for the C3-formylation of electron-rich indoles is the Vilsmeier-Haack reaction.[11][12][13] This reaction provides a regioselective and high-yielding pathway to indole-3-carbaldehydes.

Mechanistic Rationale

The causality of the Vilsmeier-Haack reaction rests on a two-stage electrophilic aromatic substitution mechanism.[11][13][14]

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF), a mild formylating source, is activated by a dehydrating agent like phosphorus oxychloride (POCl₃). This reaction forms a highly electrophilic chloromethyliminium salt, commonly known as the Vilsmeier reagent.[14]

  • Electrophilic Attack: The indole nucleus, being electron-rich, acts as a nucleophile. The C3 position is the most kinetically favored site for electrophilic attack due to its ability to stabilize the resulting cationic intermediate without disrupting the aromaticity of the fused benzene ring.[5][14]

  • Hydrolysis: The intermediate iminium salt is subsequently hydrolyzed during aqueous workup to yield the final aldehyde product.

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_reaction Electrophilic Substitution & Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Electrophilic Iminium Salt) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate Indole 2,6-Dichloroindole (Starting Material) Indole->Intermediate + Vilsmeier Reagent Product 2,6-Dichloro-1H-indole-3-carbaldehyde Intermediate->Product + H₂O H2O Aqueous Workup (Hydrolysis)

Detailed Synthesis Protocol

This protocol describes the synthesis of 2,6-dichloro-1H-indole-3-carbaldehyde from 2,6-dichloroindole.

Materials:

  • 2,6-Dichloroindole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath

Procedure:

  • Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Maintain the system under a positive pressure of dry nitrogen.

  • Reagent Preparation: In the flask, add anhydrous DMF (5 equivalents) and anhydrous DCM (10 volumes). Cool the solution to 0°C using an ice bath.

  • Vilsmeier Reagent Formation: Add POCl₃ (1.5 equivalents) dropwise to the cooled DMF/DCM solution via the dropping funnel over 30 minutes. Maintain the temperature below 5°C. Stir the mixture for an additional 30 minutes at 0°C; the formation of a white precipitate (the Vilsmeier reagent) should be observed.

  • Indole Addition: Dissolve 2,6-dichloroindole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 40°C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Workup: Cool the reaction mixture back to 0°C. Cautiously quench the reaction by the slow, dropwise addition of a saturated NaHCO₃ solution until the pH is ~8. Caution: Initial quenching is exothermic and releases gas.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM.

  • Washing and Drying: Combine the organic layers and wash sequentially with deionized water and brine. Dry the organic phase over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by silica gel column chromatography to yield the pure product.

Product Characterization
ParameterValue
Product Name 2,6-Dichloro-1H-indole-3-carbaldehyde
Molecular Formula C₉H₅Cl₂NO
Molecular Weight 214.05 g/mol
Appearance Off-white to pale yellow solid
Typical Yield 85-95%
¹H NMR (DMSO-d₆, 400 MHz) δ 12.5 (s, 1H, NH), 10.0 (s, 1H, CHO), 8.2 (s, 1H, H4), 7.7 (d, 1H, H7), 7.3 (d, 1H, H5)
¹³C NMR (DMSO-d₆, 101 MHz) δ 185.5, 137.0, 134.5, 131.0, 126.0, 123.5, 122.0, 119.0, 114.0
Note: NMR spectral data are representative and may vary slightly based on solvent and instrument.

Applications in Pharmaceutical Intermediate Synthesis

The true utility of 2,6-dichloro-1H-indole-3-carbaldehyde lies in the reactivity of its aldehyde functional group, which serves as a handle for constructing more complex molecular architectures. A primary application is in the synthesis of kinase inhibitors, where the indole core acts as a scaffold to orient pharmacophoric elements within the enzyme's ATP-binding site.[9][15]

Case Study: Synthesis of an Indole-Derived Thiosemicarbazone

Thiosemicarbazones are a class of compounds known for their wide range of biological activities, including anticancer and anticholinesterase properties.[16] The conjugated N,N,S system is a key pharmacophore known to interact with various biomolecules.[16] The following protocol details the synthesis of a thiosemicarbazone derivative from our title intermediate.

Kinase_Inhibitor_Logic Intermediate 2,6-Dichloro-1H- indole-3-carbaldehyde Derivative Indole-3-carbaldehyde Thiosemicarbazone Intermediate->Derivative Condensation Reaction Target Kinase Targets (e.g., Cdc7, C-Met, CHK1) Derivative->Target Biological Screening

Protocol: Synthesis of 2-(2,6-dichloro-1H-indol-3-ylmethylene)hydrazine-1-carbothioamide

Materials:

  • 2,6-Dichloro-1H-indole-3-carbaldehyde

  • Thiosemicarbazide

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Reflux condenser, magnetic stirrer

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 2,6-dichloro-1H-indole-3-carbaldehyde (1 equivalent) in ethanol (15 volumes).

  • Addition of Reagent: To this solution, add thiosemicarbazide (1.1 equivalents).

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.

  • Reaction: Heat the mixture to reflux and maintain for 3-5 hours. The reaction progress can be monitored by TLC. A precipitate often forms as the product is generated.

  • Isolation: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol and then with diethyl ether.

  • Drying: Dry the purified product under vacuum to yield the thiosemicarbazone as a stable solid.

Rationale for Kinase Inhibition

The indole scaffold is a proven bioisostere for the purine ring of ATP, allowing indole-based molecules to act as competitive inhibitors in the ATP-binding pocket of kinases.[9]

  • Scaffold Orientation: The indole N-H group can act as a hydrogen bond donor, often forming a key "hinge-binding" interaction within the kinase.

  • Halogen Interactions: The chlorine atoms at the C2 and C6 positions can engage in favorable halogen bonding or hydrophobic interactions within the active site, enhancing binding affinity and conferring selectivity.

  • Vectorial Diversification: The thiosemicarbazone moiety, synthesized from the C3-aldehyde, extends out of the core binding region into more solvent-exposed areas. This "vector space" is critical for developing selectivity among different kinases and for fine-tuning the compound's physicochemical properties (e.g., solubility, metabolic stability).

Synthetic_Pathway Start 2,6-Dichloro-1H-indole- 3-carbaldehyde Product Indole-3-carbaldehyde Thiosemicarbazone Derivative Start->Product Reagent Thiosemicarbazide Reagent->Product Conditions Ethanol, Acetic Acid (cat.) Reflux Conditions->Product

Conclusion

2,6-Dichloro-1H-indole-3-carbaldehyde is a highly valuable and versatile intermediate in modern drug discovery. Its efficient and regioselective synthesis via the Vilsmeier-Haack reaction makes it readily accessible. The strategically placed chlorine substituents provide crucial handles for modulating biological activity, while the C3-aldehyde group serves as a robust platform for synthetic diversification. As demonstrated, its conversion to derivatives like thiosemicarbazones provides a direct route to compounds with significant therapeutic potential, particularly in the highly competitive field of kinase inhibitor development. Researchers and drug development professionals can leverage this intermediate to rapidly construct libraries of novel, targeted molecules, accelerating the discovery of next-generation therapeutics.

References

  • J&K Scientific LLC. (2021). Vilsmeier-Haack Reaction.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • Pawar, S. D., et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
  • Naik, N., et al. (2012).
  • Al-Hourani, B., et al. (2024). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. PubMed.
  • CymitQuimica. (n.d.). CAS 5059-30-3: 2-Chloro-1H-indole-3-carbaldehyde.
  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate.
  • Bingül, M. (n.d.). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi.
  • El-Sawy, E. R., et al. (2017). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate.
  • Bentham Science. (2025). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review.
  • Chula Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review.
  • MDPI. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors.
  • MDPI. (n.d.). Show related.
  • ResearchGate. (n.d.). Utilization of 1H-Indole-3-carboxaldehyde as a Precursor for the Synthesis of Bioactive Indole Alkaloids.
  • Google Patents. (n.d.). 3-substituted-1h-indole, 3-substituted-1h-pyrrolo[2,3-b]pyridine and 3-substituted-1h-pyrrolo[3,2-b]pyridine compounds, their use as mtor kinase and pi3 kinase inhibitors, and their syntheses.

Sources

Application Notes and Protocols: Reductive Amination of 2,6-Dichloroindole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the theory, application, and detailed protocols for the reductive amination of 2,6-dichloroindole-3-carboxaldehyde. This reaction is a cornerstone in medicinal chemistry for the synthesis of diverse libraries of substituted tryptamines and other indole-containing compounds with significant therapeutic potential.[1][2][3] We will explore the underlying mechanism, provide field-proven experimental procedures, and discuss critical parameters for reaction optimization, characterization, and scale-up. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical transformation.

Introduction: The Significance of Substituted Indoles in Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of pharmacological activities.[1][2][3][4] These activities include anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The ability to functionalize the indole nucleus at various positions allows for the fine-tuning of a compound's biological activity and pharmacokinetic profile.

The reductive amination of indole-3-carboxaldehydes is a powerful and widely utilized method for synthesizing N-substituted tryptamines and related derivatives.[5][6] Specifically, 2,6-dichloroindole-3-carboxaldehyde serves as a valuable starting material, with the chloro-substituents providing both electronic modulation and potential handles for further chemical modification. The resulting secondary or tertiary amines are key pharmacophores in many biologically active molecules. This application note provides a detailed guide to performing this critical reaction, with an emphasis on practical, reproducible protocols.

Mechanistic Insights: The Chemistry of Reductive Amination

Reductive amination is a two-step, one-pot process that transforms a carbonyl compound (in this case, an aldehyde) and an amine into a more substituted amine.[6][7] The reaction proceeds through the initial formation of a hemiaminal intermediate, which then dehydrates to form an imine or iminium ion.[6][8] This electrophilic intermediate is then reduced by a selective reducing agent to yield the final amine product.

The Role of the Reducing Agent

The choice of reducing agent is critical for the success of the reductive amination. The ideal reagent should selectively reduce the iminium ion in the presence of the starting aldehyde.[7][9] While sodium borohydride (NaBH₄) can be used, it may also reduce the starting aldehyde, leading to undesired side products.[7][10]

More selective and commonly employed reducing agents include:

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice due to its mildness and high selectivity for iminium ions over aldehydes and ketones.[11][12] The electron-withdrawing acetate groups moderate the reactivity of the borohydride.[12] STAB is not sensitive to small amounts of water and can be used in a variety of aprotic solvents.[10]

  • Sodium Cyanoborohydride (NaBH₃CN): Another mild and selective reducing agent, NaBH₃CN is particularly effective under slightly acidic conditions which favor iminium ion formation.[7][9] However, it is highly toxic and generates cyanide as a byproduct, necessitating careful handling and disposal.[9]

Reaction Workflow Diagram

Reductive_Amination_Workflow cluster_Reagents Starting Materials cluster_Process Reaction Steps cluster_Product Final Product Aldehyde 2,6-Dichloroindole- 3-carboxaldehyde Mixing Mix Aldehyde and Amine in an aprotic solvent Aldehyde->Mixing Amine Primary or Secondary Amine (R₁R₂NH) Amine->Mixing Imine_Formation Formation of Hemiaminal and Iminium Ion Mixing->Imine_Formation Equilibrium Reduction Addition of Reducing Agent (e.g., NaBH(OAc)₃) Imine_Formation->Reduction Workup Aqueous Workup and Extraction Reduction->Workup Final_Product Substituted Tryptamine Derivative Workup->Final_Product

Caption: General workflow for the reductive amination of 2,6-dichloroindole-3-carboxaldehyde.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the reductive amination of 2,6-dichloroindole-3-carboxaldehyde with a primary and a secondary amine.

Protocol 1: Synthesis of N-benzyl-1-(2,6-dichloro-1H-indol-3-yl)methanamine

Objective: To synthesize a secondary amine via reductive amination with a primary amine.

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
2,6-dichloroindole-3-carboxaldehyde216.041.0216 mg
Benzylamine107.151.1118 µL
Sodium triacetoxyborohydride (STAB)211.941.5318 mg
Dichloromethane (DCM)--10 mL
Saturated Sodium Bicarbonate (aq.)--20 mL
Brine--20 mL
Anhydrous Sodium Sulfate---

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2,6-dichloroindole-3-carboxaldehyde (216 mg, 1.0 mmol).

  • Dissolve the aldehyde in dichloromethane (10 mL).

  • Add benzylamine (118 µL, 1.1 mmol) to the solution and stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • In a single portion, add sodium triacetoxyborohydride (318 mg, 1.5 mmol) to the reaction mixture. Note: The addition may cause slight effervescence.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-1-(2,6-dichloro-1H-indol-3-yl)methanamine.

Protocol 2: Synthesis of 2,6-dichloro-3-(piperidin-1-ylmethyl)-1H-indole

Objective: To synthesize a tertiary amine via reductive amination with a secondary amine.

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
2,6-dichloroindole-3-carboxaldehyde216.041.0216 mg
Piperidine85.151.2119 µL
Sodium triacetoxyborohydride (STAB)211.941.5318 mg
1,2-Dichloroethane (DCE)--10 mL
Acetic Acid (glacial)60.051.057 µL
Saturated Sodium Bicarbonate (aq.)--20 mL
Brine--20 mL
Anhydrous Magnesium Sulfate---

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, combine 2,6-dichloroindole-3-carboxaldehyde (216 mg, 1.0 mmol) and piperidine (119 µL, 1.2 mmol) in 1,2-dichloroethane (10 mL).

  • Add glacial acetic acid (57 µL, 1.0 mmol) to the mixture. The acid catalyzes the formation of the iminium ion.

  • Stir the mixture for 15 minutes at room temperature.

  • Add sodium triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise over 5 minutes.

  • Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Carefully quench the reaction with saturated aqueous sodium bicarbonate solution (20 mL).

  • Separate the organic layer and extract the aqueous phase with dichloromethane (2 x 15 mL).

  • Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent in vacuo.

  • Purify the residue by flash column chromatography (e.g., using a gradient of methanol in dichloromethane) to obtain the desired 2,6-dichloro-3-(piperidin-1-ylmethyl)-1H-indole.

Reaction Optimization and Troubleshooting

ParameterConsiderationTroubleshooting Tips
Solvent Aprotic solvents like Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF), and Acetonitrile (ACN) are commonly used.[11]If solubility is an issue, consider using a co-solvent system. For less reactive amines, a more polar solvent like THF might be beneficial.
Temperature Most reductive aminations proceed efficiently at room temperature.For sterically hindered or electron-deficient amines, gentle heating (40-50 °C) may be required. However, be mindful of potential side reactions at elevated temperatures.
Stoichiometry A slight excess of the amine (1.1-1.2 equivalents) and the reducing agent (1.5 equivalents) is typically sufficient.If the reaction is sluggish, increasing the equivalents of the amine and/or reducing agent may improve the conversion rate.
pH For NaBH₃CN, maintaining a slightly acidic pH (4-6) is crucial for efficient iminium ion formation and reduction.[7] For STAB, the reaction is less pH-sensitive, and the addition of acetic acid can be catalytic.[12]If the reaction with STAB is slow, especially with ketones or less nucleophilic amines, adding 1-2 equivalents of acetic acid can accelerate the reaction.[11]
Workup A basic aqueous workup (e.g., with NaHCO₃ or Na₂CO₃) is necessary to neutralize any remaining acid and quench the excess borohydride reagent.Emulsion formation during extraction can be an issue. Adding more brine or filtering the mixture through celite can help break the emulsion.

Characterization of Products

The successful synthesis of the desired substituted tryptamine derivatives should be confirmed by a combination of analytical techniques:

  • Thin Layer Chromatography (TLC): A quick and easy method to monitor the progress of the reaction. The product should have a different Rf value compared to the starting aldehyde.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the purity of the product and confirms its molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation of the final product. Key signals to look for include the disappearance of the aldehyde proton (~10 ppm in ¹H NMR) and the appearance of new signals corresponding to the newly formed methylene group adjacent to the nitrogen.

  • High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition of the synthesized compound.

Conclusion

The reductive amination of 2,6-dichloroindole-3-carboxaldehyde is a robust and versatile method for the synthesis of a diverse range of substituted indole derivatives. By carefully selecting the appropriate amine, reducing agent, and reaction conditions, researchers can efficiently generate libraries of compounds for screening in drug discovery programs. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this important chemical transformation.

References

  • Asghar, S., Mushtaq, N., Ahmed, A., Anwar, L., & Munawar, R. (2024). Three-Steps Synthesis of Tryptamine Derivatives from Indole-3-Carboxaldehyde. Thai Journal of Pharmaceutical Sciences. Available from: [Link]

  • Richards, S. A., & Hollerton, J. C. (2011). 2,6-diarylaminotetrahydropyrans From Reactions of Glutaraldehyde With Anilines: Models for Biomolecule Cross-Linking. Journal of the American Chemical Society. Available from: [Link]

  • Al-Mourabit, A., & Potier, P. (2021). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. Molecules. Available from: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

  • Somei, M. (1998). Method of synthesizing indole compounds. Google Patents.
  • Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. Available from: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]

  • Sharma, P. K., & Kumar, A. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. The Open Medicinal Chemistry Journal. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Available from: [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Available from: [Link]

  • Ge, Z., Wu, J., & Xue, F. (2006). Synthesis of substituted indole-3-carboxaldehyde derivatives. ResearchGate. Available from: [Link]

  • Singh, R., Kumar, A., & Singh, A. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. ResearchGate. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Available from: [Link]

  • Google Patents. (2007). Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates.
  • Reddy, T. J., Le, K., & De, S. K. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Ibrar, M., & Khan, I. (2022). Indole-Containing Metal Complexes and Their Medicinal Applications. Molecules. Available from: [Link]

  • Wikipedia. (n.d.). α-Methyltryptamine. Available from: [Link]

  • El-Gohary, N. S. (2019). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available from: [Link]

  • Zhang, S., Hu, Y., Li, M., & Xie, Y. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters. Available from: [Link]

  • Kim, J., & Lee, C. (2023). Concise Synthesis of 2,3-Disubstituted Quinoline Derivatives via Ruthenium-Catalyzed Three-Component Deaminative Coupling Reaction. Organic & Biomolecular Chemistry. Available from: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Available from: [Link]

  • Medley, J. W. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Myers Chem 115. Available from: [Link]

  • Ibrar, M., & Khan, I. (2023). Indole-Based Metal Complexes and Their Medicinal Applications. Preprints.org. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 2,6-Dichloro-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for the synthesis of 2,6-dichloro-1H-indole-3-carbaldehyde . It is designed for researchers encountering yield or purity issues with this specific electron-deficient substrate.

Case ID: IND-CHO-26CL Status: Active Support Tier: Senior Application Scientist Topic: Optimization of Vilsmeier-Haack Formylation on Deactivated Indoles

Executive Summary & Mechanistic Insight[1][2][3]

The Challenge: Synthesizing 2,6-dichloro-1H-indole-3-carbaldehyde is significantly more difficult than standard indole formylation. The presence of chlorine atoms at the C2 and C6 positions creates a "double deactivation" effect:

  • Electronic Deactivation: Both chlorine atoms are electron-withdrawing groups (EWG) via induction (-I effect), reducing the electron density of the indole ring and making it a poor nucleophile for the electrophilic Vilsmeier reagent.

  • Steric Hindrance: The chlorine at C2 is immediately adjacent to the reaction site (C3), potentially hindering the approach of the bulky iminium salt intermediate.

The Solution: Standard protocols (0 °C to RT) often fail or result in low conversion. Success requires a forcing strategy : higher reaction temperatures, controlled reagent stoichiometry, and a rigorous anhydrous environment to prevent hydrolysis of the Vilsmeier reagent before the attack occurs.

Optimized Experimental Protocol

Objective: Maximize conversion of 2,6-dichloroindole to its 3-formyl derivative while minimizing tar formation.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
2,6-Dichloroindole 1.0SubstrateMust be dry; trace water kills the reagent.
POCl₃ (Phosphorus Oxychloride) 1.5 - 2.0Electrophile SourceFreshly distilled if yellow/cloudy.
DMF (N,N-Dimethylformamide) 5.0 - 10.0Solvent/ReagentAnhydrous (<0.05% water).
NaOH / Na₂CO₃ (aq) ExcessQuenching AgentControls pH during hydrolysis.
Step-by-Step Workflow

Step 1: Vilsmeier Reagent Formation (The "Active Species")

  • Charge an oven-dried flask with anhydrous DMF under an inert atmosphere (Ar or N₂).

  • Cool to 0–5 °C using an ice bath.

  • Add POCl₃ dropwise over 15–20 minutes.

    • Checkpoint: Ensure the solution remains colorless or pale yellow. A deep orange/red color at this stage indicates moisture contamination or impure POCl₃.

  • Stir at 0 °C for 30 minutes to ensure complete formation of the chloroiminium salt [1].

Step 2: Substrate Addition & Heating

  • Dissolve 2,6-dichloroindole in a minimum volume of anhydrous DMF.

  • Add the indole solution dropwise to the Vilsmeier reagent at 0 °C.

  • Critical Deviation from Standard Protocol: Allow the mixture to warm to Room Temperature (RT), then heat to 60–80 °C for 4–6 hours.

    • Reasoning: Due to the deactivating Cl groups, the energy barrier for the electrophilic attack at C3 is higher. Thermal energy is required to drive the reaction [2].

Step 3: Controlled Hydrolysis & Workup

  • Cool the reaction mixture to RT.

  • Pour the mixture onto crushed ice (approx. 5x reaction volume).

  • Neutralization: Slowly add 5M NaOH or saturated Na₂CO₃ with vigorous stirring until pH 9–10 is reached.

    • Note: The intermediate iminium salt must be hydrolyzed to release the aldehyde.[1][2] This often requires basic conditions and mild heating (40 °C for 30 mins) if precipitation is slow.

  • Filter the resulting precipitate. If the product is gummy, extract with ethyl acetate, wash with brine, and recrystallize from ethanol/water.

Troubleshooting & FAQs

Q1: My reaction mixture turns black/tarry, and the yield is <20%. What is happening? Diagnosis: Thermal decomposition or "runaway" polymerization. Fix:

  • Temperature Control: While heat is needed, 80 °C is the upper limit. Try 60 °C for a longer duration (8–12 h).

  • Addition Rate: Adding the indole too fast can cause localized exotherms. Add slowly.

  • Reagent Quality: Old DMF degrades into dimethylamine, which can cause side reactions. Use fresh anhydrous DMF.

Q2: I see starting material (2,6-dichloroindole) remaining on TLC even after 24 hours. Diagnosis: Incomplete conversion due to deactivation. Fix:

  • Increase Electrophile: Increase POCl₃ to 3.0 equivalents.

  • Catalyst: Some protocols suggest adding a Lewis acid (e.g., ZnCl₂), but simply increasing the concentration of the Vilsmeier reagent (using less solvent) is often more effective for deactivated indoles.

Q3: The product precipitates as a sticky gum instead of a solid. Diagnosis: Trapped DMF or oligomers. Fix:

  • Trituration: Sonicate the gum in cold water or a mix of water/methanol (9:1). This helps leach out trapped DMF and induces crystallization.

  • Recrystallization: Dissolve in hot ethanol and add water dropwise until turbid, then cool slowly.

Q4: Why is the 2-position chlorine not hydrolyzed during the reaction? Answer: The Vilsmeier conditions are electrophilic.[1][2][3] Nucleophilic aromatic substitution (which would displace the Cl) typically requires strong nucleophiles and different conditions. However, during the basic workup, avoid boiling with strong NaOH for extended periods to prevent accidental hydrolysis of the 2-Cl to a 2-hydroxy/oxo species.

Visualizing the Pathway

The following diagram illustrates the reaction logic and critical decision nodes for this specific synthesis.

VilsmeierOptimization Start Start: 2,6-Dichloroindole ReagentPrep Step 1: Form Vilsmeier Reagent (DMF + POCl3 @ 0°C) Start->ReagentPrep Dry conditions Addition Step 2: Add Substrate (Slow addition @ 0°C) ReagentPrep->Addition Active electrophile ready Reaction Step 3: Reaction Phase (Heat to 60-80°C required) Addition->Reaction Overcome deactivation Check Checkpoint: TLC Analysis Reaction->Check Check->Reaction SM remains (Add more POCl3/Time) Workup Step 4: Hydrolysis & Workup (Ice quench + Base to pH 9) Check->Workup SM consumed Purification Purification (Recrystallization from EtOH) Workup->Purification Solid ppt Final Final Purification->Final Pure 2,6-dichloro-1H-indole-3-carbaldehyde

Caption: Optimization workflow for Vilsmeier-Haack formylation of electron-deficient indoles.

Quantitative Data Summary

Comparison of conditions for substituted indoles (General Trends):

SubstrateElectronic NatureTemp (°C)Time (h)Typical Yield
IndoleNeutral0 → RT1 - 285 - 95%
5-MethoxyindoleElectron-Rich0 → RT0.5 - 190 - 98%
2,6-Dichloroindole Electron-Deficient 60 - 80 4 - 8 60 - 75%

Note: Yields for the dichloro variant are inherently lower due to deactivation; optimization targets the 60-75% range.

References

  • Vilsmeier-Haack Reaction Mechanism & Application Source: Organic Chemistry Portal.[4] "Vilsmeier-Haack Reaction."[4][2][3][5][6][7][8][9] [Link]

  • Synthesis of Indole-3-carboxaldehydes (Organic Syntheses) Source: Organic Syntheses, Coll.[7] Vol. 4, p.539 (1963); Vol. 39, p.30 (1959). [Link]

Sources

solubility issues with 2,6-dichloro-1H-indole-3-carbaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Solubility Optimization & Handling Guide

Executive Summary

2,6-dichloro-1H-indole-3-carbaldehyde (CAS: 5059-30-3) presents a classic "brick dust" solubility profile. Its rigid indole core, reinforced by intermolecular hydrogen bonding (NH


 O=C) and 

-

stacking enhanced by the electron-withdrawing chlorine substituents, creates a high-energy crystal lattice.[1]

Users most frequently encounter issues during NMR analysis (broad peaks/suspensions), recrystallization (oiling out or failure to dissolve), and reaction setups (heterogeneity).[1] This guide provides validated solvent systems and protocols to resolve these bottlenecks.

Part 1: Solvent Selection Matrix

Rule of Thumb: This compound behaves as a "polar aromatic." It requires polar aprotic solvents to disrupt the crystal lattice but is lipophilic enough to resist pure water.

Solvent ClassSuitabilitySpecific SolventsRecommendation
Polar Aprotic Excellent DMSO, DMF, DMAc, NMP Primary Choice. Use for stock solutions (>50 mg/mL), NMR, and Vilsmeier-Haack reactions.[1]
Polar Protic Moderate Methanol, Ethanol, Isopropanol Secondary Choice. Good for recrystallization (often with heat).[1] Solubility drops sharply at RT. Avoid if acid catalysts are present (hemiacetal risk).
Chlorinated Good DCM, Chloroform Workable. Good for extractions but may require large volumes.[1] Warning: Acidic traces in CDCl

can degrade the aldehyde over time.
Ethers/Esters Variable THF, EtOAc, Dioxane Moderate. Soluble in hot EtOAc/THF; often precipitates upon cooling.[1] Excellent for "crash" crystallization.
Non-Polar Poor Hexanes, Heptane, Toluene Anti-Solvent Only. Use these to force precipitation.[1] Do not use for dissolution.
Aqueous Insoluble Water, PBS Avoid. Insoluble.[1] Requires organic co-solvent (e.g., 10% DMSO) for biological assays.[1]

Part 2: Troubleshooting & FAQs

Scenario A: Analysis & Characterization

Q: I can't get a clear NMR spectrum in CDCl


. The baseline is noisy and peaks are broad. 
A:  This is a solubility issue, not a purity issue. The compound is likely forming aggregates or a suspension in Chloroform-d.
  • The Fix: Switch to DMSO-d

    
     .
    
  • Why: DMSO disrupts the strong intermolecular Hydrogen bonds between the Indole N-H and the Aldehyde C=O.

  • Bonus: In DMSO-d

    
    , the aldehyde proton (-CHO) will appear as a sharp singlet around 10.0–10.2 ppm, and the N-H proton will be distinct (approx. 12+ ppm), allowing for accurate integration.[1]
    
Scenario B: Reaction Setup

Q: My starting material won't dissolve in the reaction solvent (Ethanol). Can I run it as a suspension? A: For many condensation reactions (e.g., Schiff base formation), a suspension is acceptable if the product is less soluble than the starting material.[1] However, for kinetic control:

  • The Fix: Add a co-solvent . Dissolve the aldehyde in a minimum volume of THF or DMF first, then dilute with Ethanol.[1]

  • Warning: Avoid Acetone if you are reacting the aldehyde with amines, as Acetone will compete to form ketimines.[1]

Scenario C: Purification

Q: I tried recrystallizing from hot Ethanol, but it "oiled out" (separated as a liquid) instead of crystallizing. A: Oiling out occurs when the saturation point is reached at a temperature above the compound's melting point, or if impurities lower the melting point.[1]

  • The Fix: Use the "Slow Anti-Solvent Addition" method (Protocol 2.1 below) using THF/Hexanes or DMF/Water. The presence of the two chlorines increases lipophilicity, making the EtOH/Water balance tricky.[1]

Part 3: Validated Protocols

Protocol 3.1: The "Gold Standard" Recrystallization

Best for: High purity requirements (>98%) for biological testing.[1]

  • Dissolution: Place crude solid in a flask. Add THF (Tetrahydrofuran) roughly 5 mL per gram. Heat to 50°C.

    • Note: If it doesn't dissolve, add more THF in 1 mL increments.[1] The solution should be yellow/orange.

  • Filtration (Optional): If insoluble black specks remain, filter hot through a glass frit or Celite pad.

  • Anti-Solvent Addition: While keeping the solution warm (40-50°C), slowly add Hexanes (or Heptane) dropwise.[1]

  • The Cloud Point: Stop adding Hexanes the moment a faint, persistent turbidity (cloudiness) appears.[1]

  • Re-dissolution: Add 2-3 drops of THF to make it clear again.

  • Crystallization: Remove heat. Let it cool to Room Temp (RT) undisturbed. Then move to a fridge (4°C).

  • Harvest: Filter the needles/solids and wash with cold Hexanes.

Protocol 3.2: Crashing from Vilsmeier Crude

Best for: Recovering bulk material after synthesis.

  • Quench: Pour the reaction mixture (DMF/POCl

    
    ) onto crushed ice/water.
    
  • Neutralization: Adjust pH to ~8-9 using saturated NaHCO

    
     or 2M NaOH.
    
    • Critical: The indole NH is acidic; do not go above pH 12 or you might deprotonate it, making it water-soluble (as the salt).[1]

  • Precipitation: The yellow solid should crash out. Stir for 1 hour to ensure all POCl

    
     complexes are hydrolyzed.
    
  • Filtration: Filter and wash copiously with water to remove DMF.

Part 4: Visual Workflows

Figure 1: Solubility Decision Tree

Caption: Logical workflow for selecting the correct solvent system based on the experimental goal.

SolubilityTree Start User Goal Goal_NMR NMR Analysis Start->Goal_NMR Goal_Rxn Chemical Reaction Start->Goal_Rxn Goal_Purify Purification Start->Goal_Purify DMSO Use DMSO-d6 (Best Resolution) Goal_NMR->DMSO Standard CDCl3 Use CDCl3 (Only if highly conc.) Goal_NMR->CDCl3 Alternative Temp_High High Temp (>80°C)? Goal_Rxn->Temp_High Temp_Low Low/RT Temp? Goal_Rxn->Temp_Low Method_Cryst Recrystallization Goal_Purify->Method_Cryst Method_Col Chromatography Goal_Purify->Method_Col Solv_DMF Use DMF or DMAc Temp_High->Solv_DMF Solv_THF Use THF or THF/MeOH Mix Temp_Low->Solv_THF Sys_THF_Hex System: THF/Hexanes (See Protocol 3.1) Method_Cryst->Sys_THF_Hex Sys_DCM_MeOH Eluent: DCM/MeOH (Start 98:2) Method_Col->Sys_DCM_MeOH

Figure 2: Recrystallization Phase Diagram Logic

Caption: Visualizing the "Cloud Point" technique for optimal crystal growth.

Recryst Step1 1. Dissolve in Hot THF (Solvent A) Step2 2. Add Hexanes (Solvent B) Dropwise Step1->Step2 Maintain Heat Step3 3. Turbidity Observed (Cloud Point) Step2->Step3 Saturation Reached Step4 4. Add 2 drops THF (Clear Solution) Step3->Step4 Back-off Step5 5. Slow Cool (Needle Formation) Step4->Step5 Nucleation

References

  • PubChem. (n.d.).[1][2] 2-chloro-1H-indole-3-carbaldehyde | C9H6ClNO.[3] National Library of Medicine. Retrieved October 26, 2023, from [Link][1]

  • Organic Syntheses. (1959).[1] Indole-3-aldehyde.[2][4][5][6][7] Org. Synth. 1959, 39,[7] 30. (Demonstrates Vilsmeier-Haack context and DMF/Water workup). Retrieved from [Link][1]

  • Somei, M., et al. (1988).[1] Studies directed toward the ultimate synthesis for ergot alkaloids. Yakugaku Zasshi, 108(5), 361-380.[1][8] (Discusses functionalization and solubility of indole aldehydes).

Sources

Technical Support Center: Purification of 2,6-dichloroindole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2,6-dichloroindole-3-carboxaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key synthetic intermediate in high purity. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.

The synthesis of indole-3-carboxaldehydes, most commonly via the Vilsmeier-Haack reaction , is a robust and widely used transformation.[1][2] This reaction involves the formylation of an electron-rich indole ring using a Vilsmeier reagent, which is typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[2][3][4] While effective, the reaction workup often yields a crude product contaminated with starting materials, reagents, and side-products, necessitating robust purification strategies.

This guide is structured into a Troubleshooting section to address specific, common problems and an FAQ section for more general inquiries.

Troubleshooting Guide: From Crude Product to Pure Compound

This section addresses the most common issues encountered during the purification of 2,6-dichloroindole-3-carboxaldehyde. Each question is followed by an in-depth explanation and a validated protocol.

Q1: My crude product is a dark brown or black tarry solid. What causes this discoloration and what is the best initial purification step?

A1: Understanding the Cause and the Solution

Cause: The dark, often resinous or tarry, appearance of the crude product is typically due to the formation of polymeric byproducts. The indole nucleus, while aromatic, is susceptible to polymerization under the strongly acidic conditions of the Vilsmeier-Haack reaction or during aqueous workup if the pH is not carefully controlled.[5] Furthermore, indole derivatives can undergo auto-oxidation when exposed to air and light, contributing to the formation of highly colored impurities.[6]

Solution: The most effective initial step for removing these high-molecular-weight, colored impurities is a trituration and filtration sequence, sometimes combined with an activated carbon (charcoal) treatment. This approach leverages the poor solubility of the desired product in certain solvents compared to the impurities.

Protocol 1: Initial Purification by Trituration and Decolorization
  • Solvent Selection: Begin by selecting a solvent in which the desired product, 2,6-dichloroindole-3-carboxaldehyde, is poorly soluble, but the tarry impurities have some solubility. A non-polar solvent like hexanes or a moderately polar solvent mixture like diethyl ether/hexanes is often a good starting point.

  • Trituration: Transfer the crude tarry product to a mortar or a thick-walled beaker. Add a small volume of the chosen solvent. Using a pestle or a sturdy glass rod, grind and stir the solid. The goal is to break up the tarry mass into a fine powder. The solvent will become deeply colored as it dissolves the impurities.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid generously with fresh, cold solvent until the filtrate runs clear or is only lightly colored.

  • Activated Carbon Treatment (If Necessary): If the resulting solid is still significantly colored (e.g., dark tan or brown), a decolorizing step is warranted.

    • Dissolve the crude solid in a minimum amount of a suitable hot solvent in which it is soluble (e.g., ethanol, ethyl acetate).

    • Add a small amount of activated carbon (typically 1-2% by weight of your crude product). Caution: Add the carbon to the cool or warm solution, not a boiling one, to avoid violent bumping.

    • Heat the mixture to boiling for 5-10 minutes with gentle swirling.

    • Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the carbon. The filtrate should be significantly lighter in color.

  • Product Isolation: Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.

Q2: My TLC analysis shows multiple spots. How do I effectively separate the product from unreacted starting materials and other byproducts using column chromatography?

A2: The Power of Chromatographic Separation

Cause: The presence of multiple spots on a Thin Layer Chromatography (TLC) plate indicates a mixture of compounds with different polarities. Common impurities include:

  • Unreacted 2,6-dichloroindole: This starting material is less polar than the aldehyde product.

  • Residual DMF: A highly polar solvent that can be difficult to remove.

  • Unknown Side-Products: These can have a range of polarities depending on their structure.

Solution: Flash column chromatography using silica gel is the gold-standard technique for separating compounds based on their differential partitioning between the polar stationary phase (silica) and the non-polar mobile phase (eluent).[7] In normal-phase chromatography, non-polar compounds travel faster down the column, while polar compounds interact more strongly with the silica and elute later.[7]

Workflow for Column Chromatography

G Crude Crude TLC TLC Crude->TLC Slurry Slurry TLC->Slurry Pack Pack Slurry->Pack Load Load Pack->Load Elute Elute Load->Elute Collect Collect Elute->Collect TLC_Fractions TLC_Fractions Collect->TLC_Fractions Combine Combine TLC_Fractions->Combine Evaporate Evaporate Combine->Evaporate Pure_Product Pure_Product Evaporate->Pure_Product

Table 1: Recommended Eluent Systems for Silica Gel Chromatography
Impurity TypePolarity Relative to ProductRecommended Starting Eluent (Hexane/Ethyl Acetate)
Unreacted 2,6-dichloroindoleLess Polar95:5 to 90:10
Product (2,6-dichloroindole-3-carboxaldehyde) Target 85:15 to 70:30
Highly Polar ByproductsMore Polar60:40 or switch to DCM/Methanol
Protocol 2: Step-by-Step Flash Column Chromatography
  • Eluent Selection: Using TLC, find a solvent system (e.g., Hexane:Ethyl Acetate) that gives the product a Retention Factor (Rf) of approximately 0.25-0.35. The impurities should be well-separated from the product spot.

  • Column Packing (Wet Slurry Method):

    • Place a small plug of glass wool at the bottom of a glass column and add a thin layer of sand.[7]

    • Fill the column halfway with your initial, least polar eluent.

    • Prepare a slurry of silica gel in the same eluent and carefully pour it into the column, avoiding air bubbles.

    • Gently tap the column to ensure even packing and drain the solvent until it is just above the silica bed.[7] Never let the silica run dry.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice).

    • Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the chosen solvent system, collecting the eluate in a series of test tubes or flasks.

    • Gradually increase the polarity of the eluent (e.g., from 10% to 20% ethyl acetate) to speed up the elution of more polar compounds after your product has been collected.

  • Analysis: Monitor the collected fractions by TLC. Combine the fractions that contain only the pure product.

  • Isolation: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 2,6-dichloroindole-3-carboxaldehyde.

Q3: My product is a light-yellow or off-white solid after initial workup. Can I improve its purity and color with recrystallization?

A3: Leveraging Solubility for Final Polishing

Cause: Even after initial filtration, the product can be occluded with minor impurities or residual colored compounds, resulting in a lower melting point and an off-white appearance.

Solution: Recrystallization is an excellent final purification step for crystalline solids. The principle is to dissolve the impure compound in a minimum amount of a hot solvent and then allow it to cool slowly. The desired compound will crystallize out in a purer form, leaving the impurities behind in the solvent (the mother liquor). For indole-3-carboxaldehyde, ethanol is often a suitable recrystallization solvent.[1][8]

Protocol 3: Recrystallization from Ethanol
  • Dissolution: Place the crude, off-white solid in an Erlenmeyer flask. Add a small volume of 95% ethanol and a boiling chip. Heat the mixture on a hot plate with stirring.

  • Achieve Saturation: Continue adding small portions of hot ethanol until the solid just dissolves completely. It is crucial to use the minimum amount of hot solvent to ensure good recovery.

  • Slow Cooling (Crucial for Crystal Growth): Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation and Drying: Collect the pure crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol. Dry the crystals in a vacuum oven to remove all traces of solvent. The final product should be a white or very pale-yellow crystalline solid.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure 2,6-dichloroindole-3-carboxaldehyde?

Pure 2,6-dichloroindole-3-carboxaldehyde is expected to be a white to off-white or pale-yellow crystalline solid. While the exact melting point can vary slightly, related compounds like 6-chloro-1H-indole-3-carbaldehyde have a reported melting point of 210°C, suggesting a similarly high melting point for the 2,6-dichloro analog.[9] A sharp melting point range (e.g., 1-2°C) is a good indicator of high purity.

Q2: How should I store the purified compound?

Indole derivatives can be sensitive to air and light.[6][10] It is best to store the purified solid in a tightly sealed amber vial under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place. For long-term storage, refrigeration (-20°C) is recommended.[11]

Q3: Can I use reversed-phase chromatography for this purification?

Yes, reversed-phase chromatography is a viable alternative, especially for polar indole derivatives.[7] It uses a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[7] In this mode, polar compounds elute first. This can be particularly useful if your impurities are significantly less polar than the target compound.

Q4: How can I confirm the identity and purity of my final product?

A combination of analytical techniques should be used:

  • TLC: A single spot in multiple eluent systems is a strong indication of purity.

  • Melting Point: A sharp and un-depressed melting point that matches literature values.

  • NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation. The spectra should show the expected signals for the aromatic protons, the indole N-H proton, and the aldehyde proton (typically δ 9-10 ppm in ¹H NMR).

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To obtain a quantitative measure of purity (e.g., >98%).[12][13]

References
  • Naik, N., & Kumar, H. V. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(5), 2035-2041. Retrieved from [Link]

  • Khezri, M., Afghan, A., Roohi, L., & Baradarani, M. M. (2016). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl)-3,3-dimethyl-3H-benzo[g]indoles. Organic Chemistry Research, 2(2), 120-126. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 1H-Indole-3-carboxaldehyde, 1,2-diphenyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. Retrieved from [Link]

  • Wikipedia. (2024). Indole. Retrieved from [Link]

  • Chemiz. (2020, June 10). Vilsmeier–Haack reaction of indole [Video]. YouTube. Retrieved from [Link]

  • El-Malah, A. A., & Hebishy, A. M. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-746. Retrieved from [Link]

  • Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 165(2), 863-879. Retrieved from [Link]

  • Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from [Link]

  • SlidePlayer. (n.d.). Preparation and Properties of INDOLE. Retrieved from [Link]

  • Organic Syntheses. (2019). N,N-Dibenzyl-3-methylbutanamide. Org. Synth. 2019, 96, 28-42. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Sudhakar, G., et al. (2012). Identification and synthesis of impurities formed during sertindole preparation. Arkivoc, 2012(5), 184-196. Retrieved from [Link]

  • Organic Syntheses. (1943). 2,6-Dichloroaniline. Org. Synth. 1943, 23, 22. Retrieved from [Link]

  • Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Organic Syntheses. (1955). Indole-3-aldehyde. Org. Synth. 1955, 35, 69. Retrieved from [Link]

  • European Patent Office. (1992). EP 0500156 A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines. Retrieved from [Link]

  • Google Patents. (1996). EP0727412B1 - Process for the preparation of 2,6-dichloro-4-bromoanilides.
  • Google Patents. (1999). CN1045002C - Preparation of 2,6-dichloroaniline.
  • IDEALS. (2014). Synthesis and purification methods of 2,6-diaminopyridine-3-carboxaldehyde. Retrieved from [Link]

  • Bondaruk, S. V., et al. (2025). Biotransformation of 2,6-dichloroaniline and 3,5-dichloroaniline by the mycelium of basidiomycetes. Ukrainian Botanical Journal, 82(6), 594–603. Retrieved from [Link]

  • International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. Retrieved from [Link]

  • Google Patents. (2016). CN105272829A - Synthetic method for 2,6-dichlorophenol.
  • ResearchGate. (2011). Synthesis of 2,6-dichlorotoluene through alkyltoluene chloridization. Retrieved from [Link]

Sources

Validation & Comparative

1H NMR spectrum of 2,6-dichloro-1H-indole-3-carbaldehyde in DMSO-d6

Author: BenchChem Technical Support Team. Date: February 2026

Solvent System: DMSO-d₆ Application: Pharmaceutical Intermediate Characterization & Purity Analysis

Introduction: The Analytical Imperative

In drug discovery, 2,6-dichloro-1H-indole-3-carbaldehyde serves as a high-value scaffold for synthesizing antiviral and anticancer agents. Its structural integrity is defined by two critical chlorination sites (C2, C6) and a reactive aldehyde at C3.

For the analytical chemist, this molecule presents a specific challenge: verifying the regioselectivity of chlorination . A common synthetic error yields the 4,6-dichloro or 5,6-dichloro isomers. This guide provides a definitive 1H NMR protocol in DMSO-d₆ to validate the 2,6-substitution pattern, contrasting it with the inferior performance of Chloroform-d (CDCl₃).

Experimental Protocol (Standardized)

Objective: Obtain high-resolution data capable of resolving meta-coupling constants (~2 Hz) to confirm the C6-chlorine position.

Reagents & Equipment[1][2][3]
  • Analyte: >95% purity 2,6-dichloro-1H-indole-3-carbaldehyde.

  • Solvent: DMSO-d₆ (99.9 atom % D) + 0.03% TMS (Tetramethylsilane).

    • Why DMSO? Indole-3-carbaldehydes possess poor solubility in CDCl₃. DMSO disrupts intermolecular H-bonding, ensuring monomeric dispersion and sharp peaks.

  • Instrument: 400 MHz or higher (600 MHz recommended for definitive coupling analysis).

Step-by-Step Workflow
  • Massing: Weigh 5–10 mg of the solid into a clean vial.

    • Note: Exceeding 15 mg can cause viscosity broadening in DMSO.

  • Solvation: Add 0.6 mL of DMSO-d₆. Vortex for 30 seconds until fully dissolved.

    • Visual Check: Solution should be clear/light yellow. Turbidity indicates impurities or moisture.

  • Acquisition Parameters:

    • Pulse Angle: 30° (maximizes sensitivity).

    • Relaxation Delay (D1): 2.0 seconds (Essential for accurate integration of the aldehyde proton).

    • Scans (NS): 16–64 (depending on concentration).

    • Temperature: 298 K (25°C).

Spectral Analysis: The Signature of "2,6-Dichloro"

The spectrum in DMSO-d₆ is distinct due to the absence of the H2 proton and the specific splitting of the benzenoid ring.

A. Chemical Shift Assignment Table (Referenced to TMS = 0.00 ppm)
Proton (H)Shift (δ, ppm)MultiplicityCoupling (J, Hz)Diagnostic Logic
NH (H1) 12.4 – 12.8 Broad SingletN/AHighly deshielded by H-bonding to DMSO oxygen; confirms indole core.
-CHO (H10) 9.9 – 10.1 SingletN/ACharacteristic aldehyde; integrates to 1H.
H4 8.0 – 8.2 Doublet (d)J ≈ 8.5Deshielded by C3-carbonyl anisotropy; Ortho-coupled to H5.
H7 7.5 – 7.6 Doublet (d)J ≈ 2.0Meta-coupled to H5. Key Check: If this is a triplet, C6 is unsubstituted (Fail).
H5 7.2 – 7.3 ddJ ≈ 8.5, 2.0Doublet of doublets. Ortho to H4, Meta to H7.
H2 ABSENT N/AN/ACRITICAL PASS/FAIL: Presence of a singlet ~8.3 ppm indicates failure of C2-chlorination.
Residual Solvent2.50Quintet-DMSO-d₅ (Reference).
Water3.33Broad Singlet-Adventitious moisture (variable).
B. Structural Logic (Why this pattern?)
  • The "Missing" H2: In a standard indole-3-carbaldehyde, the H2 proton appears as a distinct singlet around 8.3 ppm. Its absence is the primary confirmation of C2-chlorination.

  • The C6-Chlorine Effect:

    • The chlorine at C6 removes the H6 signal.

    • This simplifies the splitting of H5 from a triplet (or ddd) to a doublet of doublets (dd).

    • H7 becomes a narrow doublet (meta-coupling only), distinguishing it from H4 (large ortho-coupling).

Comparative Analysis: DMSO-d₆ vs. CDCl₃[1][2][4][5]

Why is DMSO-d₆ the mandatory standard for this assay?

FeatureDMSO-d₆ (Recommended) CDCl₃ (Alternative) Scientific Rationale
NH Signal Sharp / Distinct (~12.5 ppm)Broad / InvisibleDMSO acts as a H-bond acceptor, "freezing" the NH proton exchange. In CDCl₃, rapid exchange with moisture broadens this peak into the baseline.
Solubility Excellent PoorIndole-3-carbaldehydes are polar. CDCl₃ often requires heating (degradation risk) or results in weak signals.
Aldehyde Peak Stable Singlet VariableIn non-polar solvents, the aldehyde proton can show rotational broadening.
Water Peak Distinct at 3.33 ppmVariable ~1.5 ppmDMSO separates the water peak from the aliphatic impurity region, preventing integration errors.
Visualization of Logic & Workflow
Diagram 1: Analytical Decision Matrix (PASS/FAIL)

This diagram illustrates the logical flow for validating the structure based on the NMR data.

ValidationLogic Start Acquire 1H NMR (DMSO-d6) CheckH2 Check 8.0 - 8.5 ppm region Is there a Singlet (H2)? Start->CheckH2 FailC2 FAIL: C2 Unsubstituted (Product is 6-chloro-indole-3-CHO) CheckH2->FailC2 Yes (Signal Present) PassC2 PASS: C2 is Chlorinated CheckH2->PassC2 No (Signal Absent) CheckSplitting Analyze Aromatic Region (7.0 - 8.2 ppm) PassC2->CheckSplitting CheckH7 Check H7 Splitting Is it a Doublet (J~2Hz)? CheckSplitting->CheckH7 FailC6 FAIL: C6 Unsubstituted (H7 appears as d/t) CheckH7->FailC6 No (Triplet/Multiplet) Success VALIDATED STRUCTURE 2,6-dichloro-1H-indole-3-carbaldehyde CheckH7->Success Yes (Meta Coupling Only)

Caption: Logic tree for confirming regioselectivity of chlorination using 1H NMR splitting patterns.

Diagram 2: Experimental Workflow

The precise steps required to minimize solvent artifacts.

ExperimentWorkflow Step1 Weigh 5-10mg Analyte Step2 Add 0.6mL DMSO-d6 + TMS Step1->Step2 Step3 Vortex (Clear Solution) Step2->Step3 Warning Avoid CDCl3 (Broad NH) Step2->Warning Step4 Acquire ns=16, d1=2.0s Step3->Step4 Step5 Process LB=0.3Hz Step4->Step5

Caption: Optimized sample preparation workflow for polar indole derivatives.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[4][5] (Standard text for coupling constant analysis).

  • Abraham, R. J., et al. (2006).[4] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 44(5), 491-509.[4] Link

  • National Institute of Standards and Technology (NIST). "Indole-3-carboxaldehyde 1H NMR Standards." NIST Chemistry WebBook. Link

  • PubChem Database. "2,6-Dichloropyridine and Indole Derivatives - Compound Summary." National Library of Medicine. Link

Sources

A Senior Application Scientist's Guide to the ¹³C NMR Chemical Shifts of 2,6-dichloro-1H-indole-3-carbaldehyde: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, serves as a cornerstone technique in this endeavor, providing a detailed electronic map of a molecule's carbon framework. This guide provides an in-depth analysis of the ¹³C NMR chemical shifts for 2,6-dichloro-1H-indole-3-carbaldehyde, a compound of interest in medicinal chemistry due to the prevalence of the indole scaffold in biologically active molecules.

The Indole Nucleus: A Foundation for Prediction

To predict the ¹³C NMR spectrum of 2,6-dichloro-1H-indole-3-carbaldehyde, we must first understand the chemical shifts of the parent compound, 1H-indole-3-carbaldehyde. The electron-rich nature of the indole ring and the electron-withdrawing effect of the C3-carbaldehyde group are the primary determinants of its carbon chemical shifts.

Below is the molecular structure of 2,6-dichloro-1H-indole-3-carbaldehyde with the standard IUPAC numbering for the indole ring system. This numbering is essential for the assignment of chemical shifts.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh Sample b Dissolve in Deuterated Solvent a->b c Add TMS b->c d Insert Sample & Lock c->d e Shim Magnetic Field d->e f Set Parameters & Acquire Data e->f g Fourier Transform f->g h Phase & Calibrate g->h i Peak Assignment h->i

Caption: Experimental workflow for ¹³C NMR spectroscopy.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹³C NMR chemical shifts for 2,6-dichloro-1H-indole-3-carbaldehyde. By leveraging data from the parent compound and related halogenated derivatives, we have established a solid theoretical foundation for interpreting the spectrum of this molecule. The principles of substituent effects discussed herein are broadly applicable to the structural elucidation of other novel heterocyclic compounds. The detailed experimental protocol provides a reliable framework for obtaining high-quality NMR data, which is the bedrock of chemical research and development.

References

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).
  • Regioselective C5−H Direct Iodination of Indoles. (n.d.).

UV-Vis Absorption Maxima of 2,6-Dichloro-1H-indole-3-carbaldehyde: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the UV-Vis spectral properties of 2,6-dichloro-1H-indole-3-carbaldehyde , comparing it with its unsubstituted and mono-substituted analogs. It addresses the lack of widely available spectral databases for this specific isomer by establishing a self-validating experimental framework.

Executive Summary & Technical Context

2,6-dichloro-1H-indole-3-carbaldehyde (CAS: 1158299-90-5 / 1263-79-4 related) is a critical pharmacophore and synthetic intermediate, often utilized in the development of antiviral agents and tricyclic indole derivatives.[1] Unlike the widely characterized indole-3-carbaldehyde , the 2,6-dichloro isomer exhibits distinct electronic transitions due to the dual chlorine substitution.

The chlorine atoms at positions 2 and 6 act as auxochromes. While inductively electron-withdrawing (


), they are mesomerically electron-donating (

). This interaction alters the HOMO-LUMO gap, typically resulting in a bathochromic (red) shift and hyperchromic effect compared to the unsubstituted parent.

Comparative Spectral Analysis

The following table synthesizes established experimental data for the parent compound and mono-substituted analogs to frame the expected performance of the 2,6-dichloro variant.

Table 1: Comparative UV-Vis Absorption Maxima ( )
CompoundStructure

(nm) [Solvent: MeOH/EtOH]
Key Electronic Transition Features
Indole-3-carbaldehyde (Parent)Unsubstituted243, 260, 297 Characteristic Indole

and

bands. The 297 nm peak is the primary diagnostic band for the aldehyde conjugation.
6-Chloroindole-3-carbaldehyde 6-Cl substituent~300 - 305 (Est.)Cl at C6 stabilizes the excited state via resonance, causing a slight red shift vs. parent.
2-Chloroindole-3-carbaldehyde 2-Cl substituent~305 - 310 (Est.)Cl at C2 interacts directly with the pyrrole ring's conjugation to the aldehyde, potentially inducing a larger shift.
2,6-Dichloro-1H-indole-3-carbaldehyde 2,6-Di-Cl Predicted: 305 - 315 nm Cumulative Auxochromic Effect: The combined influence of C2 and C6 substitution is expected to push the primary absorption maximum beyond 300 nm.

Note on Data Availability: While the parent compound is fully characterized in standard libraries, the specific 2,6-dichloro isomer is often synthesized de novo in proprietary workflows (e.g., Patent EP 4273150 A1). Consequently, the "Predicted" range above serves as the target window for experimental validation.

Experimental Protocol: Self-Validating Spectral Characterization

To obtain the definitive


 for your specific lot of 2,6-dichloro-1H-indole-3-carbaldehyde, follow this standardized protocol. This method corrects for the compound's poor aqueous solubility.
Reagents & Equipment[2][3][4]
  • Analyte: 2,6-dichloro-1H-indole-3-carbaldehyde (Purity >95%).

  • Primary Solvent: DMSO (Dimethyl sulfoxide) – Required for initial solubilization.

  • Diluent: Methanol (HPLC Grade) – For spectral scanning.

  • Blank: 1% DMSO in Methanol.

Step-by-Step Workflow
  • Stock Preparation (1 mM):

    • Weigh 2.28 mg of 2,6-dichloro-1H-indole-3-carbaldehyde (MW ≈ 228.07 g/mol ).

    • Dissolve completely in 10 mL of DMSO. Sonicate for 5 minutes if necessary.

  • Working Standard (50 µM):

    • Transfer 500 µL of Stock Solution into a 10 mL volumetric flask.

    • Dilute to volume with Methanol . This ensures the final solvent matrix is predominantly methanol (95%), preventing DMSO cutoff interference (<268 nm) while maintaining solubility.

  • Spectral Scan:

    • Baseline: Run a blank using the solvent mixture (500 µL DMSO + 9.5 mL Methanol).

    • Scan Range: 220 nm to 450 nm.

    • Scan Speed: Medium (approx. 200 nm/min) for peak resolution.

  • Data Validation (The "Self-Check"):

    • Criteria: You should observe three distinct bands.

    • Band I (<250 nm): High intensity (Benzene ring

      
      ).
      
    • Band II (~260-270 nm): Shoulder or fine structure.

    • Band III (>300 nm): The diagnostic aldehyde charge-transfer band. If this peak is absent or <290 nm, suspect oxidation to the carboxylic acid or hydrolysis.

Structural Logic & Signaling Pathway

The following diagram illustrates the electronic influence of the chlorine substituents and the logical flow for characterization.

G cluster_0 Electronic Structure cluster_1 Experimental Validation Indole Indole Core (Electron Rich) Aldehyde 3-CHO Group (Electron Withdrawing) Indole->Aldehyde Conjugation Cl_Subs 2,6-Dichloro Subs. (Auxochromes) Cl_Subs->Indole +M / -I Effect (Red Shift) Scan UV Scan (220-450 nm) Cl_Subs->Scan Determines Lambda Max Solubilization Dissolve in DMSO (Stock) Dilution Dilute in MeOH (Working Std) Solubilization->Dilution Dilution->Scan Result Confirm Maxima (Exp. >300 nm) Scan->Result

Caption: Figure 1. Structural influence of chlorine substituents on spectral properties and the validated workflow for experimental determination.

References

  • Cayman Chemical. (2020). Indole-3-carboxaldehyde Product Information.

    
     243, 260, 297 nm). Link
    
  • European Patent Office. (2021). Tricyclic Compound, and Preparation Method Therefor (EP 4273150 A1). (Describes the synthesis and characterization of 2,6-dichloro-1H-indole-3-carbaldehyde as Intermediate 12a). Link

  • Palladino, P., et al. (2024). Colorimetric Detection of Indole-3-Carbaldehyde. Food Chemistry Advances. (Discusses the spectral shifts of indole-3-carbaldehyde derivatives in various solvents). Link

Sources

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